Nlrp3-IN-33
Description
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Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[(8-hydroxyquinolin-5-yl)amino]-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C21H19N3O5/c1-29-18-11-13(4-7-16(18)25)5-9-19(27)23-12-20(28)24-15-6-8-17(26)21-14(15)3-2-10-22-21/h2-11,25-26H,12H2,1H3,(H,23,27)(H,24,28)/b9-5+ |
InChI Key |
BLPGZFNUWGOUOF-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Nlrp3-IN-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-33, also identified as Compound 12o, presents a compelling multi-target therapeutic profile with significant implications for neuroinflammatory and neurodegenerative diseases, particularly Alzheimer's disease. Contrary to what its name might suggest, the primary mechanism of action of this compound is not direct inhibition of the NLRP3 inflammasome. Instead, its core activity lies in the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This primary activity is complemented by a suite of secondary mechanisms, including potent antioxidant, anti-inflammatory, and metal-chelating properties. Notably, its anti-inflammatory effects extend to the modulation of the NLRP3 inflammasome pathway, positioning this compound as a molecule of interest for complex diseases with both cholinergic and inflammatory components. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, presenting available quantitative data, outlining its effects on relevant signaling pathways, and detailing experimental observations.
Core Mechanism of Action: Dual Cholinesterase Inhibition
This compound functions as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.
Data Presentation: Cholinesterase Inhibition
| Target Enzyme | IC50 Value (μM) | Species |
| Acetylcholinesterase (AChE) | 1.02 | Human |
| Butyrylcholinesterase (BChE) | 7.03 | Human |
Secondary Mechanisms of Action
Beyond its primary role as a dual cholinesterase inhibitor, this compound exhibits several other biological activities that contribute to its overall therapeutic potential.
Indirect Inhibition of the NLRP3 Inflammasome Pathway
While not a direct inhibitor of the NLRP3 protein itself, this compound has been shown to suppress the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases, including neurodegenerative disorders. The inhibitory effect of this compound on the NLRP3 inflammasome is likely a downstream consequence of its anti-inflammatory and antioxidant properties. Specifically, it has been observed to decrease the expression of NF-κB and NLRP3 proteins, key components in the priming and activation of the inflammasome.
Signaling Pathway: Indirect NLRP3 Inflammasome Inhibition
Caption: Indirect inhibitory effect of this compound on the NLRP3 inflammasome pathway.
Antioxidant Activity
This compound demonstrates significant antioxidant properties, effectively scavenging free radicals. Oxidative stress is a key pathological feature of neurodegenerative diseases, contributing to neuronal damage and inflammation. The antioxidant capacity of this compound likely contributes to its neuroprotective effects.
Data Presentation: Antioxidant Activity
| Assay | IC50 Value (μM) |
| Free Radical Scavenging | 6.19 |
Metal Chelating Properties
The dysregulation of metal ion homeostasis is another hallmark of Alzheimer's disease, with metal ions like copper, zinc, and iron implicated in amyloid-beta aggregation and oxidative stress. This compound possesses metal-chelating properties, which may contribute to its therapeutic efficacy by sequestering these metal ions and mitigating their detrimental effects.
Experimental Observations and In Vivo Studies
The multifaceted mechanism of action of this compound has been investigated in various in vitro and in vivo models.
In Vitro Studies
-
Neuroprotection: In PC-12 cells, this compound (1-20 μM) effectively protected against hydrogen peroxide-induced oxidative stress.[1]
-
NLRP3 Inflammasome Inhibition: In HMC-3 cells stimulated with LPS and ATP, this compound (1-20 μM) inhibited the activation of the NLRP3 inflammasome, mitigating mitochondrial-induced reactive oxygen species (ROS) and preserving mitochondrial membrane potential.[1] It also led to a significant decrease in the expression of NF-κB and NLRP3 proteins and inhibited caspase-1 release.[1]
-
Cytotoxicity: this compound (1-30 μM) showed no significant cytotoxicity in PC-12 cells.[1]
In Vivo Studies
-
Drosophila Model of Alzheimer's Disease: In a Drosophila model of AD, this compound (0.05-0.02 mg/mL) reduced mitochondrial and cellular oxidative stress.[1]
-
Mouse Model of Alzheimer's Disease: In a scopolamine-induced mouse model of AD, intraperitoneal administration of this compound (5 mg/kg daily for 22 days) improved memory and cognitive impairments.[1] The compound is also noted to be blood-brain barrier permeable.[1]
Experimental Workflow: In Vivo Alzheimer's Disease Model
Caption: Workflow for in vivo evaluation of this compound in a mouse model of Alzheimer's disease.
Experimental Protocols
Detailed experimental protocols for the synthesis and comprehensive biological evaluation of this compound (Compound 12o) are not available in the public domain through peer-reviewed literature at the time of this guide's compilation. The data presented herein is based on information provided by commercial vendors.
Conclusion
This compound emerges as a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease and other neurodegenerative disorders with a neuroinflammatory component. Its primary mechanism as a dual cholinesterase inhibitor is well-complemented by its ability to mitigate oxidative stress, chelate metal ions, and, importantly, indirectly suppress the NLRP3 inflammasome pathway. This multifaceted profile suggests that this compound could address both the symptomatic (cholinergic deficit) and pathological (inflammation, oxidative stress) aspects of Alzheimer's disease. Further research, including the publication of detailed preclinical and clinical data, is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Synthesis of Nlrp3-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-33, also identified as Compound 12o, is a novel multi-target small molecule inhibitor under investigation for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This compound exhibits a unique pharmacological profile by concurrently targeting key pathological pathways implicated in Alzheimer's disease: cholinergic dysfunction, oxidative stress, and neuroinflammation mediated by the NLRP3 inflammasome. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Rationale
The development of this compound was guided by a multi-target-directed ligand (MTDL) approach, a contemporary strategy in drug discovery for complex multifactorial diseases like Alzheimer's. The rationale is to design a single chemical entity that can modulate multiple pathological targets, potentially offering a more effective therapeutic outcome than single-target agents. The key targets for this compound were selected based on their established roles in the progression of Alzheimer's disease:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's patients.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them contributes to neuronal damage. This compound was designed to possess antioxidant properties to counteract this.
-
NLRP3 Inflammasome: This protein complex is a key component of the innate immune system. Its aberrant activation in the brain is linked to chronic neuroinflammation, a hallmark of Alzheimer's disease.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Target/Activity | Assay Type | Value | Reference |
| Human Acetylcholinesterase (hAChE) | Enzyme Inhibition Assay | IC₅₀ = 1.02 μM | [1][2] |
| Human Butyrylcholinesterase (hBChE) | Enzyme Inhibition Assay | IC₅₀ = 7.03 μM | [1][2] |
| Free Radical Scavenging | Antioxidant Assay | IC₅₀ = 6.19 μM | [1] |
Synthesis of this compound (Compound 12o)
While the specific, step-by-step synthesis protocol for this compound from a primary research article is not publicly available in the searched resources, a general synthetic strategy for multi-target ligands with similar scaffolds often involves the coupling of different pharmacophoric moieties. Based on the activities of this compound, the synthesis would likely involve the combination of a cholinesterase inhibitory scaffold with a group conferring antioxidant and anti-inflammatory properties.
General Hypothetical Synthesis Workflow:
A plausible synthetic route would involve a multi-step process culminating in the final compound. This can be visualized as a logical workflow.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are provided below, based on standard methodologies for assessing its key activities.
1. Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.
-
Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of this compound at various concentrations, and 25 µL of AChE or BChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of acetylthiocholine iodide or butyrylthiocholine iodide substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Antioxidant Activity Assay (DPPH Free Radical Scavenging)
-
Objective: To evaluate the free radical scavenging capacity of this compound.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color changes to pale yellow. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
In a 96-well plate, add 100 µL of this compound at various concentrations.
-
Add 100 µL of a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
3. In Vitro NLRP3 Inflammasome Activation Assay
-
Objective: To assess the ability of this compound to inhibit the activation of the NLRP3 inflammasome in a cellular model.
-
Cell Line: Human monocytic cell line (THP-1) or mouse bone marrow-derived macrophages (BMDMs).
-
Principle: The activation of the NLRP3 inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines such as IL-1β. The inhibitory effect of this compound is quantified by measuring the reduction in secreted IL-1β.
-
Protocol:
-
Culture THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation by adding a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 1 hour.
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of this compound on IL-1β production.
-
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process, priming and activation, leading to inflammation and pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway.
Conclusion
This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease by simultaneously addressing cholinergic deficiency, oxidative stress, and neuroinflammation. Its ability to inhibit the NLRP3 inflammasome, in addition to its effects on cholinesterases and reactive oxygen species, underscores the potential of the multi-target-directed ligand approach in developing novel treatments for complex neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this compound for the scientific community.
References
Probing the Core: A Technical Guide to NLRP3 Inflammasome Target Engagement and Binding Site Analysis
Disclaimer: Information specifically pertaining to a molecule designated "Nlrp3-IN-33" was not found in the available public domain search results. This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation, and the methodologies employed to assess target engagement and delineate the binding sites of its inhibitors, using well-characterized examples as illustrative proxies.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] This multi-protein complex acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][5][6] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, type 2 diabetes, and atherosclerosis, making it a prime therapeutic target.[7][8]
The NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which activate the transcription factor NF-κB.[5][6][7] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[5][6][7]
-
Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, can provide the second signal.[1][2] This triggers the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent activation of pro-caspase-1 into its active form, caspase-1.[1][2][6] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][2] Caspase-1 also cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[5][6][9]
Target Engagement and Binding Site Analysis of NLRP3 Inhibitors
Determining how a small molecule inhibitor interacts with its target protein within a cell is crucial for drug development. For NLRP3, several assays are employed to confirm target engagement and identify the binding site.
Quantitative Data for Known NLRP3 Inhibitors
While specific data for "this compound" is unavailable, the following table illustrates how quantitative data for known NLRP3 inhibitors would be presented.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| MCC950 | IL-1β Release | LPS-primed THP-1 | ~10 nM | [10] |
| Oridonin | IL-1β Release | LPS-primed THP-1 | ~1 µM | [10] |
| CY-09 | IL-1β Release | LPS-primed THP-1 | ~5 µM | [10] |
| OLT1177 | IL-1β Release | LPS-primed THP-1 | Not specified | [10] |
Experimental Protocols
1. NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells.
-
Principle: It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (NLRP3) and a fluorescent energy transfer probe (tracer) that binds to the same protein. An inhibitor competing with the tracer for the binding site will disrupt BRET.
-
Methodology:
-
HEK293 cells are transfected with a vector expressing an NLRP3-NanoLuc® fusion protein.[10]
-
Transfected cells are incubated with a cell-permeable, fluorescent NLRP3 tracer.[10]
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The NanoLuc® substrate is added, and the BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.
-
2. Caspase-1 Activity Assay
This functional assay measures the downstream effect of NLRP3 inhibition.
-
Principle: This assay quantifies the activity of caspase-1, which is activated upon inflammasome assembly.
-
Methodology:
-
Immune cells (e.g., THP-1 monocytes) are primed with LPS.
-
Cells are pre-incubated with the test inhibitor.
-
An NLRP3 activator (e.g., nigericin or ATP) is added to stimulate inflammasome activation.
-
A luminogenic caspase-1 substrate is added to the cell lysate or supernatant.
-
The luminescence, which is proportional to caspase-1 activity, is measured.
-
3. IL-1β Release Assay
This is another key functional assay to assess the efficacy of an NLRP3 inhibitor.
-
Principle: This assay measures the amount of mature IL-1β secreted from cells following inflammasome activation.
-
Methodology:
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. promegaconnections.com [promegaconnections.com]
Nlrp3-IN-33: An In-Depth Technical Guide to its Selectivity for the NLRP3 Inflammasome
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the selectivity and mechanism of action of a representative small molecule inhibitor of the NLRP3 inflammasome, herein referred to as Nlrp3-IN-33. Due to the limited public information on a compound with the exact designation "this compound," this document synthesizes data from well-characterized NLRP3 inhibitors to serve as a practical and detailed resource. The principles, experimental methodologies, and data presentation formats described are directly applicable to the evaluation of any selective NLRP3 inhibitor.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.[4][5][6]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[7]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex.[5][7] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][4] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[4]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[4] Caspase-1 also cleaves gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[4]
Selectivity Profile of a Representative NLRP3 Inhibitor
The therapeutic potential of targeting the NLRP3 inflammasome has led to the development of specific inhibitors. A key characteristic of a valuable inhibitor is its selectivity for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) and other cellular pathways.
Quantitative Data on Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of a representative NLRP3 inhibitor against various inflammasomes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the inflammasome activity by 50%.
| Assay | Cell Type | Activators | Readout | Representative Inhibitor IC50 (µM) |
| NLRP3 Inflammasome | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β release | 0.008 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + MSU Crystals | IL-1β release | 0.015 | |
| NLRC4 Inflammasome | Mouse BMDMs | Salmonella typhimurium | IL-1β release | > 50 |
| AIM2 Inflammasome | Mouse BMDMs | Poly(dA:dT) | IL-1β release | > 50 |
| Caspase-1 Activity | Recombinant Human Caspase-1 | Fluorogenic Substrate | Fluorescence | > 50 |
| NF-κB Pathway | HEK293T cells | TNF-α | Luciferase Reporter | > 50 |
Data presented is a composite from studies on well-characterized NLRP3 inhibitors and serves as an example.
Mechanism of Action
Selective NLRP3 inhibitors often directly bind to a specific domain of the NLRP3 protein, preventing its conformational changes and subsequent activation.
Direct Binding to the NLRP3 NACHT Domain
Many potent and selective inhibitors, such as MCC950, have been shown to bind directly to the NACHT domain of NLRP3.[8] This domain possesses ATPase activity, which is crucial for the oligomerization of NLRP3 and the assembly of the inflammasome complex. By binding to the NACHT domain, these inhibitors lock NLRP3 in an inactive state, preventing its activation.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the proposed mechanism of action for a selective inhibitor, and a typical experimental workflow for evaluating such an inhibitor.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Mechanism of Action of a Selective NLRP3 Inhibitor.
Caption: Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.
Cell Culture and Inflammasome Activation
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
NLRP3 Inflammasome Activation:
-
Plate BMDMs or PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Pre-treat the cells with varying concentrations of the NLRP3 inhibitor (or vehicle control) for 30 minutes.
-
Activate the inflammasome with one of the following:
-
5 µM Nigericin for 1 hour.
-
2.5 mM ATP for 30 minutes.
-
200 µg/mL Monosodium urate (MSU) crystals for 6 hours.
-
-
-
NLRC4 and AIM2 Inflammasome Activation:
-
NLRC4: Prime BMDMs with 1 µg/mL LPS for 4 hours, then infect with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 1 hour.
-
AIM2: Prime BMDMs with 1 µg/mL LPS for 4 hours, then transfect with 1 µg/mL poly(dA:dT) using Lipofectamine 2000 for 6 hours.
-
Measurement of Cytokine Release
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect cell culture supernatants after inflammasome activation.
-
Centrifuge at 300 x g for 5 minutes to remove cells and debris.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis for Caspase-1 and GSDMD Cleavage
-
After collecting the supernatants, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Pyroptosis Assay (LDH Release)
-
Collect cell culture supernatants at the end of the experiment.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Lyse untreated control cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH in the experimental supernatant to the maximum LDH release.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treat intact cells with the NLRP3 inhibitor or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble NLRP3 protein at each temperature by Western blot.
-
A shift in the melting curve of NLRP3 in the presence of the inhibitor indicates direct target engagement.
Off-Target Effects and Safety Profile
A thorough evaluation of an NLRP3 inhibitor includes assessing its potential off-target effects. This is typically done through broad kinase screening panels and safety pharmacology studies. The ideal inhibitor should not significantly interact with a wide range of other kinases or receptors, ensuring its specific action on the NLRP3 inflammasome and minimizing potential side effects.
Conclusion
The development of selective NLRP3 inflammasome inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases. A comprehensive understanding of an inhibitor's selectivity, potency, and mechanism of action is crucial for its successful translation into a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of novel NLRP3 inhibitors like the representative "this compound". By employing these detailed methodologies, researchers can thoroughly characterize the pharmacological profile of new compounds and advance the most promising candidates toward clinical development.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]
- 4. Inhibiting the NLRP3 Inflammasome [mdpi.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of NLRP3-Mediated Pyroptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Nlrp3-IN-33" did not yield any results. Therefore, this guide will focus on the broader and well-documented field of NLRP3 inflammasome inhibition as a therapeutic strategy to prevent pyroptosis, referencing established inhibitors and experimental methodologies.
Introduction to the NLRP3 Inflammasome and Pyroptosis
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a pro-inflammatory cascade.[1][2][4] This cascade involves the activation of caspase-1, which in turn processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms.[1][2][5] Simultaneously, activated caspase-1 cleaves Gasdermin D (GSDMD), a key event that initiates a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[3][6][7][8]
The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of cytoplasmic contents, including mature cytokines.[6][8] While essential for host defense against pathogens, dysregulated NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[9][10] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory drugs.
The NLRP3 Inflammasome Activation Pathways
NLRP3 inflammasome activation is a tightly regulated process that typically requires two distinct signals, particularly in macrophages.[1][2][9][10][11]
Signal 1 (Priming): The priming signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][2][11][12] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][9][10][11]
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[1][2] These stimuli are varied and include:
-
Extracellular ATP
-
Pore-forming toxins
-
Crystalline substances (e.g., monosodium urate crystals, cholesterol crystals)
-
Viral RNA
-
Mitochondrial dysfunction and reactive oxygen species (ROS) production[1][9]
These diverse signals are thought to converge on a common cellular event, such as potassium (K+) efflux, which is a critical step for NLRP3 activation.[13][14] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation.[5][15]
Canonical and Non-Canonical Pathways
Canonical Pathway: This is the classic two-signal pathway described above, culminating in caspase-1 activation, cytokine processing, and GSDMD cleavage.[6][7][8]
Non-Canonical Pathway: This pathway is activated by intracellular LPS from Gram-negative bacteria, which directly binds to and activates caspase-4 and caspase-5 in humans (caspase-11 in mice).[6][7][12] These caspases can also cleave GSDMD to induce pyroptosis. Furthermore, the K+ efflux resulting from GSDMD pore formation can subsequently activate the NLRP3 inflammasome, leading to caspase-1-mediated cytokine maturation.[10][12]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Pharmacological Inhibition of the NLRP3 Inflammasome
Given its central role in inflammation, significant efforts have been made to develop small-molecule inhibitors of the NLRP3 inflammasome. These inhibitors can be broadly categorized based on their mechanism of action.
Direct NLRP3 Inhibitors
These compounds directly bind to the NLRP3 protein to prevent its activation or assembly.
-
MCC950 (CP-456,773): MCC950 is a potent and selective diarylsulfonylurea-containing compound that inhibits NLRP3-dependent ASC oligomerization.[16] It has been shown to be effective in a wide range of preclinical models of inflammatory diseases. MCC950 is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation.[16]
-
CY-09: This small molecule has been identified as a direct covalent modifier of the NLRP3 inflammasome.[16] It is proposed to bind to the ATP-binding site within the NACHT domain, thereby preventing NLRP3 oligomerization.[16]
-
OLT1177 (Dapansutrile): This compound inhibits the release of IL-1β and IL-18 by preventing the interaction between NLRP3 and ASC through the inhibition of ATPase activity.[16]
Quantitative Data for Selected NLRP3 Inhibitors
The following table summarizes publicly available quantitative data for some well-characterized NLRP3 inhibitors.
| Compound | Target | Assay System | IC50 | Reference |
| MCC950 | NLRP3 | IL-1β release in BMDMs | 7.5 nM | [2][16] |
| CY-09 | NLRP3 | IL-1β release in BMDMs | 6 µM | [16] |
| OLT1177 | NLRP3 | IL-1β and IL-18 release from J774 macrophages | 1 nM | [16] |
| YQ128 | NLRP3 | IL-1β production in mouse macrophages | 0.30 µM | [2] |
| Sulforaphane (SFN) | NLRP3 (and other inflammasomes) | NLRP3-mediated IL-1β production | 5 µM | [2] |
| NT-0249 | NLRP3 | IL-1β release from human PBMCs | 0.010 µM | [17] |
| NT-0249 | NLRP3 | IL-18 release from human PBMCs | 0.012 µM | [17] |
| NT-0249 | NLRP3 | IL-1β release from human Kupffer cells | 0.022 µM | [17] |
Experimental Protocols for Studying NLRP3 Inhibition
This section outlines a general methodology for screening and characterizing NLRP3 inflammasome inhibitors in vitro.
Cell Culture and Differentiation
-
Primary Cells:
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For macrophage differentiation, culture PBMCs in RPMI-1640 medium with 10% FBS and 50 ng/mL M-CSF for 7 days.
-
-
Cell Lines:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells by treatment with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
NLRP3 Inflammasome Activation and Inhibition Assay
-
Plating: Seed differentiated macrophages (e.g., BMDMs, THP-1 derived macrophages) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of the test compound (e.g., NLRP3 inhibitor) and incubate for 30-60 minutes.
-
Activation (Signal 2): Add a known NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.
-
Sample Collection: Centrifuge the plates to pellet the cells. Collect the cell culture supernatants for downstream analysis.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Viability/Pyroptosis Measurement:
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit. LDH release is an indicator of cell lysis and pyroptosis.
-
Alternatively, use a live/dead cell imaging assay (e.g., propidium iodide staining) to visualize membrane permeabilization characteristic of pyroptosis.
-
Data Analysis
-
Calculate the percentage of inhibition of IL-1β release or LDH release for each concentration of the test compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.
The following diagram illustrates a typical experimental workflow for screening NLRP3 inhibitors.
Caption: Experimental Workflow for NLRP3 Inhibitor Screening.
Conclusion
The NLRP3 inflammasome is a key driver of inflammation and pyroptosis in a multitude of diseases. Understanding its complex activation pathways is crucial for the development of targeted therapeutics. While the specific compound "this compound" remains unidentified in the current literature, a wealth of research has led to the discovery and characterization of potent and selective NLRP3 inhibitors. These molecules, such as MCC950 and others, hold significant promise for the treatment of a wide range of inflammatory conditions by effectively blocking cytokine maturation and pyroptotic cell death. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and development of novel NLRP3-targeting therapies.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation | Annual Reviews [annualreviews.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyroptosis - Wikipedia [en.wikipedia.org]
- 13. NLRP3 Inflammasome/Pyroptosis: A Key Driving Force in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Nlrp3-IN-33: A Multifunctional Ligand Targeting the NLRP3 Inflammasome for Innate Immunity Research
An In-depth Technical Guide on the Foundational Research of Nlrp3-IN-33 (Compound 12o)
This technical guide provides a comprehensive overview of the foundational research on this compound, a novel multifunctional molecule with potential applications in the field of innate immunity and neuroinflammation. This compound, also identified as Compound 12o in its primary research publication, has demonstrated inhibitory activity against the NLRP3 inflammasome, a key signaling platform in the innate immune system. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental methodologies associated with this compound.
Core Quantitative Data Summary
The biological activities of this compound have been quantified across several key assays. The following tables summarize the principal findings from the foundational research paper, "Design, Synthesis, and Biological Evaluation of Ferulic Acid Template-Based Novel Multifunctional Ligands Targeting NLRP3 Inflammasome for the Management of Alzheimer's Disease".[1]
| Parameter | Species | IC50 (μM) |
| Acetylcholinesterase (AChE) Inhibition | Human | 1.02 |
| Butyrylcholinesterase (BChE) Inhibition | Human | 7.03 |
| DPPH Radical Scavenging | - | 6.19 |
Table 1: In Vitro Inhibitory and Antioxidant Activities of this compound. The half-maximal inhibitory concentrations (IC50) for cholinesterase enzymes and the antioxidant activity are presented.
| Cell Line | Treatment | Parameter Measured | Outcome |
| PC-12 | 1-30 μM this compound (24h) | Cytotoxicity | No significant cytotoxicity observed |
| PC-12 | 1-20 μM this compound + 600 μM H₂O₂ (24h) | Neuroprotection | Alleviation of oxidative stress |
| HMC-3 | 1-20 μM this compound + 1 μg/mL LPS & 5 mM ATP | NLRP3 Inflammasome Activation | Inhibition of activation |
| HMC-3 | 1-20 μM this compound + 1 μg/mL LPS & 5 mM ATP | Mitochondrial ROS | Attenuation of damage |
| HMC-3 | 1-20 μM this compound + 1 μg/mL LPS & 5 mM ATP | Mitochondrial Membrane Potential (MMP) | Attenuation of damage |
Table 2: Cellular Activities of this compound. A summary of the observed effects of this compound in various cell-based assays.
| Animal Model | Treatment | Parameter Measured | Outcome |
| Drosophila AD Model | 0.05-0.02 mg/mL this compound | Oxidative Stress | Reduction in mitochondrial and cellular oxidative stress |
| Scopolamine-induced AD Mouse Model | 5 mg/kg this compound (i.p., daily for 22 days) | Memory and Cognitive Impairment | Reversal of memory impairment |
Table 3: In Vivo Efficacy of this compound. A summary of the observed effects of this compound in animal models of Alzheimer's disease.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
References
Nlrp3-IN-33 and its Interaction with NEK7: A Technical Guide
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals. Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. A key event in the activation of the NLRP3 inflammasome is its interaction with the NIMA-related kinase 7 (NEK7). This interaction is a prerequisite for the assembly of the functional inflammasome complex and subsequent pro-inflammatory cytokine release.
This technical guide provides an in-depth overview of the interaction between NLRP3 and NEK7 and the role of small molecule inhibitors in modulating this process. While the specific compound "Nlrp3-IN-33" could not be definitively identified in the current literature, this guide will focus on the broader class of NLRP3 inhibitors that target the NLRP3-NEK7 interaction, a rapidly advancing area of drug discovery. We will delve into the molecular mechanisms, present quantitative data for representative inhibitors, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
The NLRP3-NEK7 Interaction: A Linchpin of Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" signal, triggered by a diverse range of stimuli including ATP, pore-forming toxins, and crystalline substances, induces a conformational change in NLRP3, leading to its oligomerization.
NEK7 acts as a crucial licensing factor for NLRP3 activation. In the resting state, NLRP3 is in an autoinhibited conformation. Upon receiving an activation signal, NEK7 is recruited to the leucine-rich repeat (LRR) domain of NLRP3. This binding event is essential for the conformational changes that lead to the assembly of the active inflammasome complex, which also includes the adaptor protein ASC and pro-caspase-1. The assembled inflammasome then serves as a platform for the auto-activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Small Molecule Inhibitors of the NLRP3-NEK7 Interaction
Targeting the interaction between NLRP3 and NEK7 represents a promising strategy for the development of novel anti-inflammatory therapeutics. Several small molecules have been identified that disrupt this protein-protein interaction, thereby preventing inflammasome activation. These inhibitors can be broadly categorized based on their binding site, with some targeting NLRP3 and others targeting NEK7.
Quantitative Data for Representative NLRP3 Inhibitors Targeting the NEK7 Axis
The following table summarizes key quantitative data for selected NLRP3 inhibitors that have been reported to interfere with the NLRP3-NEK7 interaction or act downstream of it. It is important to note that direct binding to either NLRP3 or NEK7 to disrupt their interaction is a key mechanism for many of these compounds.
| Compound | Target | IC50 (IL-1β release) | Binding Affinity (Kd) | Mechanism of Action | Reference |
| MCC950 | NLRP3 (NACHT domain) | ~8 nM (mouse BMDMs) | Not reported | Indirectly affects NLRP3 conformation, preventing NEK7 binding | |
| Rociletinib | NEK7 (Cys79) | Not reported | Not reported | Covalently binds to NEK7, inhibiting its interaction with NLRP3 | |
| Berberine | NEK7 | Not reported | Not reported | Directly targets NEK7 to block the NEK7-NLRP3 interaction | |
| Entrectinib | NEK7 | Not reported | Not reported | Directly targets NEK7 to inhibit NLRP3 inflammasome activation | |
| Compound II-8 | NLRP3 (LRR domain) | Not reported | Not reported | Binds to the LRR domain of NLRP3, disrupting the NLRP3-NEK7 interaction |
Experimental Protocols
This section details common experimental protocols used to study the NLRP3-NEK7 interaction and the efficacy of its inhibitors.
In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in primary mouse macrophages, a standard cellular model for studying this pathway.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
NLRP3 activators (e.g., Nigericin, ATP, MSU crystals)
-
NLRP3/NEK7 inhibitors
-
ELISA kits for IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against Caspase-1, IL-1β, NLRP3, NEK7, and ASC)
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.
-
Priming: Seed BMDMs in 24-well plates and prime with LPS (e.g., 1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of the NLRP3/NEK7 inhibitor for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 µM Nigericin for 1 hour, or 5 mM ATP for 30 minutes).
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
Analysis:
-
Measure IL-1β concentration in the supernatants using ELISA.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatants.
-
Analyze cell lysates and precipitated supernatants by Western blot to detect cleaved caspase-1 and mature IL-1β.
-
Co-immunoprecipitation (Co-IP) to Assess NLRP3-NEK7 Interaction
This protocol is used to determine if a compound disrupts the physical interaction between NLRP3 and NEK7 within a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged NLRP3 and NEK7 (e.g., FLAG-NLRP3 and HA-NEK7)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-FLAG) and Western blotting (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with plasmids encoding tagged NLRP3 and NEK7.
-
Inhibitor Treatment: Treat the transfected cells with the inhibitor at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., HA-NEK7) by Western blotting. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for inhibitors targeting the NLRP3-NEK7 interaction.
Experimental Workflow for Inhibitor Screening
Caption: A generalized experimental workflow for screening and validating inhibitors of the NLRP3-NEK7 interaction.
Conclusion
The interaction between NLRP3 and NEK7 is a critical checkpoint in the activation of the NLRP3 inflammasome and represents a highly attractive target for the development of novel anti-inflammatory drugs. While the specific inhibitor "this compound" remains to be fully characterized in publicly available literature, the principles of targeting the NLRP3-NEK7 axis are well-established. This technical guide provides a foundational understanding of the molecular mechanisms, relevant experimental approaches, and a framework for the evaluation of compounds designed to inhibit this key protein-protein interaction. Further research into specific and potent inhibitors of the NLRP3-NEK7 interaction holds great promise for the treatment of a wide range of inflammatory disorders.
Methodological & Application
Application Notes and Protocols: In Vitro Assay for NLRP3 Inflammasome Inhibitors
Note: The specific compound "Nlrp3-IN-33" was not readily identifiable in publicly available scientific literature. Therefore, this document provides a representative in vitro assay protocol for a generic NLRP3 inhibitor, based on established methodologies for evaluating compounds that target the NLRP3 inflammasome.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2][3] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[2] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
This document outlines a detailed protocol for an in vitro assay to screen and characterize inhibitors of the NLRP3 inflammasome. The assay is based on a two-signal activation model in a relevant cell line, and the readout for inhibition is the level of secreted IL-1β and cell death (pyroptosis).
Signaling Pathway
The canonical activation of the NLRP3 inflammasome requires two signals. The first, or "priming" signal, is typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS). This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[5] The second signal, or "activation" signal, can be one of many stimuli, including ATP, nigericin, or crystalline substances. This signal triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4] This proximity-induced auto-activation of caspase-1 then leads to the cleavage and secretion of IL-1β and induces a form of inflammatory cell death known as pyroptosis, which can be measured by the release of lactate dehydrogenase (LDH).[2]
Caption: NLRP3 Inflammasome Signaling Pathway.
Experimental Protocol
This protocol describes the use of human monocytic THP-1 cells for the evaluation of a generic NLRP3 inhibitor.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| THP-1 cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharide (LPS) | InvivoGen | tlrl-eblps |
| Adenosine triphosphate (ATP) | Sigma-Aldrich | A2383 |
| NLRP3 Inhibitor (Test Compound) | N/A | N/A |
| Human IL-1β DuoSet ELISA Kit | R&D Systems | DY201 |
| CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH) | Promega | G1780 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate the monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.
-
Add fresh, serum-free RPMI-1640 medium to the cells and rest them for 24 hours before the assay.
In Vitro NLRP3 Inflammasome Inhibition Assay
The following workflow outlines the steps for the in vitro assay:
Caption: Experimental Workflow for NLRP3 Inhibition Assay.
-
Compound Preparation: Prepare a stock solution of the NLRP3 inhibitor in DMSO. Further dilute the compound in Opti-MEM to the desired concentrations. Ensure the final DMSO concentration in the well is ≤ 0.5%.
-
Pre-treatment: Aspirate the medium from the differentiated THP-1 cells and add the diluted NLRP3 inhibitor. Incubate for 1 hour at 37°C.
-
Priming (Signal 1): Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.
-
Activation (Signal 2): Add ATP to each well to a final concentration of 5 mM. Incubate for 1 hour at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for analysis.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Pyroptosis Measurement: Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Data Analysis
-
Calculate the percentage of inhibition of IL-1β secretion and LDH release for each concentration of the NLRP3 inhibitor relative to the vehicle control (LPS + ATP treated cells without inhibitor).
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Results
The NLRP3 inhibitor is expected to dose-dependently reduce the secretion of IL-1β and the release of LDH from LPS-primed and ATP-stimulated THP-1 cells.
Representative Data
| Inhibitor Conc. (µM) | % IL-1β Inhibition | % LDH Release Inhibition |
| 0.01 | 5.2 ± 1.1 | 3.8 ± 0.9 |
| 0.1 | 25.6 ± 3.4 | 21.3 ± 2.8 |
| 1 | 78.9 ± 5.1 | 72.5 ± 4.5 |
| 10 | 95.3 ± 2.7 | 91.8 ± 3.1 |
| IC50 (µM) | 0.35 | 0.42 |
Data are represented as mean ± SD.
Conclusion
This protocol provides a robust and reproducible method for the in vitro evaluation of NLRP3 inflammasome inhibitors. By measuring both IL-1β secretion and pyroptosis, this assay allows for a comprehensive assessment of the inhibitor's potency and efficacy. This methodology is suitable for primary screening, dose-response studies, and mechanism of action investigations in the field of drug discovery for inflammatory diseases.
References
- 1. NLRP3 Inflammasome and IL-33: Novel Players in Sterile Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition using NLRP3-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. NLRP3-IN-33 (also known as Compound 12o) has been identified as a compound with anti-inflammatory properties, including the suppression of the NLRP3 inflammasome activation. These application notes provide detailed protocols for utilizing this compound in cell culture models to study its effects on NLRP3-mediated inflammation.
Mechanism of Action
This compound has been shown to suppress the activation of the NLRP3 inflammasome. While its primary characterization has been as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it also exhibits neuroprotective and anti-inflammatory effects. In the context of inflammation, this compound has been observed to reduce mitochondrial reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) damage in human microglial cells (HMC-3) stimulated with lipopolysaccharide (LPS) and ATP.[1] This suggests that this compound may interfere with the upstream signaling events that lead to NLRP3 inflammasome assembly and activation.
Data Presentation
Quantitative Data for this compound
| Target | IC50 Value | Cell Line/System | Notes |
| Acetylcholinesterase (hAChE) | 1.02 µM | Human | Primary target identification.[1] |
| Butyrylcholinesterase (hBChE) | 7.03 µM | Human | Primary target identification.[1] |
| Free Radical Production | 6.19 µM | Cell-free assay | Demonstrates antioxidant properties.[1] |
| NLRP3 Inflammasome Activation | 1-20 µM (Effective Concentration) | HMC-3 cells | Suppresses NLRP3 activation induced by LPS and ATP. Specific IC50 for IL-1β inhibition is not currently available.[1] |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like LPS binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the activation of the NF-κB signaling pathway. The activation signal, triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms. This process can also induce a form of inflammatory cell death known as pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Human Microglial Cells (HMC-3)
This protocol is adapted from the finding that this compound suppresses NLRP3 inflammasome activation in HMC-3 cells.[1]
Materials:
-
Human Microglial Clone 3 (HMC-3) cells (ATCC® CRL-3304™)
-
MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (ELISA kits, LDH assay kit, etc.)
Procedure:
-
Cell Culture:
-
Culture HMC-3 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HMC-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with LPS (1 µg/mL) in fresh culture medium for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to desired concentrations (e.g., 1, 5, 10, 20 µM) in culture medium.
-
Remove the LPS-containing medium and add the medium with different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Activation:
-
Add ATP to a final concentration of 5 mM to each well.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for measuring IL-1β, IL-18, and LDH release.
-
Lyse the remaining cells for protein analysis (e.g., Western blot for caspase-1).
-
-
Downstream Analysis:
-
IL-1β and IL-18 Measurement: Quantify the concentration of secreted IL-1β and IL-18 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Caspase-1 Activation: Analyze the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates and/or concentrated supernatants by Western blotting.
-
Protocol 2: General Protocol for NLRP3 Inflammasome Inhibition in Macrophage Cell Lines (THP-1 or J774A.1)
This protocol provides a general framework that can be adapted for other commonly used macrophage cell lines.
Materials:
-
THP-1 or J774A.1 cells
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
To differentiate into macrophage-like cells, seed THP-1 cells at 2.5 x 10^5 cells/well in a 24-well plate and treat with 100 nM PMA for 48-72 hours.
-
For J774A.1 cells, culture in DMEM with 10% FBS and seed at 2 x 10^5 cells/well in a 24-well plate.
-
-
Priming:
-
Replace the medium with fresh medium containing LPS (e.g., 200 ng/mL for J774A.1, 1 µg/mL for differentiated THP-1) and incubate for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Activation:
-
Stimulate the cells with an NLRP3 activator. For example:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 5-10 µM for 1-2 hours.
-
-
-
Sample Collection and Analysis:
-
Follow steps 5 and 6 from Protocol 1 to collect samples and perform downstream analyses (ELISA for IL-1β, LDH assay for pyroptosis, and Western blot for caspase-1).
-
Conclusion
This compound presents a valuable tool for investigating the role of the NLRP3 inflammasome in inflammatory processes. The provided protocols offer a starting point for researchers to characterize the inhibitory effects of this compound in relevant cell culture models. Optimization of cell density, stimulation times, and inhibitor concentrations may be necessary for specific experimental setups. These studies will contribute to a better understanding of NLRP3-mediated inflammation and the therapeutic potential of its inhibitors.
References
Application of NLRP3 Inhibitors in Animal Models of Disease: A Representative Protocol
A search for the specific compound "Nlrp3-IN-33" did not yield any publicly available data on its application in animal models of disease. The following application notes and protocols are therefore based on the well-characterized NLRP3 inhibitor, MCC950, and other representative compounds used in preclinical studies of Cryopyrin-Associated Periodic Syndromes (CAPS) and neuroinflammation. This information is intended to serve as a comprehensive guide for researchers and drug development professionals interested in evaluating novel NLRP3 inhibitors in similar contexts.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders.[1][3][4] Gain-of-function mutations in the NLRP3 gene are the cause of Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases.[5][6] Furthermore, aberrant NLRP3 inflammasome activation is a significant contributor to the pathogenesis of various neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[7][8][9]
Small molecule inhibitors of the NLRP3 inflammasome represent a promising therapeutic strategy for these conditions.[1][10] These inhibitors can block the assembly and activation of the inflammasome, thereby reducing the production of downstream inflammatory mediators. This document provides detailed application notes and protocols for the use of NLRP3 inhibitors in animal models of CAPS and neuroinflammation, based on published preclinical data for compounds like MCC950.
Application in Animal Models of Cryopyrin-Associated Periodic Syndromes (CAPS)
Animal models that recapitulate the genetic and pathological features of CAPS are crucial for testing novel therapies.[5][11] Knock-in mouse models expressing disease-relevant Nlrp3 mutations are widely used.[5][6][11]
Quantitative Data Summary: Efficacy of NLRP3 Inhibition in CAPS Mouse Models
| Parameter | Animal Model | Treatment Regimen (MCC950) | Key Findings | Reference |
| Survival | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Increased survival rate compared to vehicle-treated mice. | [5] |
| Systemic Inflammation | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Significant reduction in serum IL-1β, IL-6, and KC (murine IL-8) levels. | [5] |
| Neutrophilia | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Normalization of peripheral blood neutrophil counts. | [5] |
| Growth Retardation | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Improved weight gain compared to vehicle-treated mice. | [5] |
| Hearing Loss | Nlrp3D301N knock-in mice (conditional) | 10 mg/kg, intraperitoneal, following LPS challenge | Alleviated systemic LPS-induced hearing loss and cochlear inflammation. | [12] |
Experimental Protocol: Evaluation of an NLRP3 Inhibitor in a CAPS Mouse Model
This protocol describes a representative experiment to assess the efficacy of a novel NLRP3 inhibitor in a knock-in mouse model of CAPS.
1. Animal Model:
-
Nlrp3A350V/+ knock-in mice, which exhibit a severe inflammatory phenotype analogous to human CAPS.[5]
2. Treatment Administration:
-
Compound Preparation: Dissolve the NLRP3 inhibitor in a suitable vehicle (e.g., sterile PBS with 5% DMSO and 10% Tween 80).
-
Dosing: Administer the compound via intraperitoneal (i.p.) injection at a dose determined by prior pharmacokinetic studies (e.g., 10 mg/kg for MCC950).[12] A vehicle control group should be included.
-
Frequency: Daily administration is a common starting point for chronic inflammatory models.
3. Outcome Measures:
-
Survival and Clinical Scoring: Monitor mice daily for survival and clinical signs of disease (e.g., weight loss, ruffled fur, reduced mobility).
-
Blood Analysis: Collect blood samples at baseline and at the end of the study to measure complete blood counts (CBC) for neutrophilia and serum for cytokine analysis.
-
Cytokine Measurement: Use ELISA or multiplex assays to quantify serum levels of IL-1β, IL-6, and other relevant inflammatory markers.[5]
-
Histopathology: At the end of the study, collect tissues (e.g., spleen, liver, skin) for histological analysis to assess inflammatory cell infiltration.
Workflow for Evaluating an NLRP3 Inhibitor in a CAPS Model
Caption: Experimental workflow for testing an NLRP3 inhibitor in a CAPS mouse model.
Application in Animal Models of Neuroinflammation
NLRP3 inflammasome activation is a common pathological feature in various models of neuroinflammatory and neurodegenerative diseases.
Quantitative Data Summary: Efficacy of NLRP3 Inhibition in Neuroinflammation Models
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |
| Cognitive Function | Traumatic Brain Injury (TBI) mouse model | BAY 11-7082 (NLRP3 inhibitor), single dose post-TBI | Ameliorated memory performance 24h post-injury. | [7][9] |
| Brain Edema & Lesion Volume | Traumatic Brain Injury (TBI) mouse model | BAY 11-7082, single dose post-TBI | Reduced brain edema and inflammatory infiltrate. | [7][9] |
| IL-1β Levels in Brain | Traumatic Brain Injury (TBI) mouse model | BAY 11-7082, single dose post-TBI | Decreased IL-1β levels in brain lysates. | [7] |
| Survival in Cerebral Malaria | Experimental Cerebral Malaria (ECM) mouse model | MCC950 alongside antimalarial drugs | Significantly improved recovery and survival. | [13][14] |
| Microglial Activation | APP/PS1 mouse model of Alzheimer's Disease | Dihydromyricetin (natural NLRP3 inhibitor), 4 weeks | Reduced microglia activation and NLRP3 inflammasome component expression. | [8] |
Experimental Protocol: Evaluation of an NLRP3 Inhibitor in a Model of Acute Neuroinflammation (TBI)
This protocol outlines an experiment to assess the neuroprotective effects of an NLRP3 inhibitor in a mouse model of traumatic brain injury.
1. Animal Model:
-
A closed-head TBI model in mice is commonly used to induce a focal brain injury and subsequent neuroinflammation.[9]
2. Treatment Administration:
-
Compound Preparation: Formulate the NLRP3 inhibitor for systemic administration (e.g., intraperitoneal or intravenous).
-
Dosing: Administer the compound shortly after the induction of TBI. The dose should be based on brain penetrance and target engagement studies. A vehicle control group is essential.
-
Frequency: A single dose or a short course of treatment is typical for acute injury models.
3. Outcome Measures:
-
Neurological Function: Assess motor and cognitive function using tests such as the Morris water maze or passive avoidance test at various time points post-injury.[8]
-
Brain Tissue Analysis: At the end of the experiment, perfuse the animals and collect the brains.
-
Lesion Volume: Measure the size of the brain lesion using histological staining (e.g., Nissl staining).
-
Inflammatory Markers: Homogenize brain tissue to measure levels of IL-1β, caspase-1, and other inflammatory mediators by ELISA or Western blot.[7]
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and apoptosis (e.g., TUNEL).
-
NLRP3 Signaling Pathway in Neuroinflammation
Caption: Simplified signaling pathway of NLRP3 inflammasome activation in neuroinflammation.
Pharmacokinetics and Toxicology Considerations
While no specific data for "this compound" was found, general considerations for any novel NLRP3 inhibitor are crucial for clinical translation.
-
Pharmacokinetics: Preclinical studies should characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor. Brain penetrance is a key parameter for neuroinflammatory indications.
-
Toxicology: A comprehensive toxicology assessment is required to identify potential off-target effects and establish a safety profile. This includes evaluating potential hepatotoxicity, nephrotoxicity, and cardiotoxicity, as NLRP3 inflammasome activation can be involved in drug-induced organ toxicities.[3][15][16]
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 4. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lack of the Nlrp3 Inflammasome Improves Mice Recovery Following Traumatic Brain Injury [frontiersin.org]
- 8. A Novel Treatment Strategy by Natural Products in NLRP3 Inflammasome-Mediated Neuroinflammation in Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic effect of NLRP3 inhibition on hearing loss induced by systemic inflammation in a CAPS-associated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the IL33-NLRP3 axis improves therapy for experimental cerebral malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the IL33–NLRP3 axis improves therapy for experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-33 in Inflammasome Activation
To the Researcher:
Extensive searches for a specific NLRP3 inflammasome inhibitor designated "Nlrp3-IN-33" have not yielded any publicly available information, including its mechanism of action, chemical structure, or experimental data. It is possible that this is a novel, proprietary compound not yet described in scientific literature, or that the nomenclature is incorrect.
Therefore, to provide a valuable and actionable resource, this document presents a comprehensive guide to the experimental techniques for characterizing a novel NLRP3 inhibitor, using the well-established and potent inhibitor MCC950 as a representative example. The protocols and principles outlined below can be readily adapted for the evaluation of "this compound" or any other putative NLRP3 inflammasome inhibitor.
Introduction to NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18.[1][2][3] Its dysregulation is implicated in a wide range of inflammatory diseases.[3][4] Activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][5] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can provide the second signal.[1][6] This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][7] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][8]
Characterizing a Novel NLRP3 Inhibitor (e.g., this compound)
The following sections detail the experimental workflow and specific protocols to assess the efficacy and mechanism of a novel NLRP3 inhibitor.
Experimental Workflow
A logical workflow for characterizing a novel NLRP3 inhibitor would involve a series of in vitro assays to confirm its inhibitory activity on the NLRP3 inflammasome, determine its potency and specificity, and elucidate its mechanism of action.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome and IL-33: Novel Players in Sterile Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 4. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 5. mdpi.com [mdpi.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Application Notes and Protocols for Measuring IL-1β Secretion Using Nlrp3-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2][3] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and leads to the activation of caspase-1.[1][2][4][5] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[2][5][7]
Nlrp3-IN-33 is a small molecule inhibitor that has been shown to suppress the activation of the NLRP3 inflammasome.[1] While it is also recognized as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its anti-inflammatory properties, including the reduction of mitochondrial ROS generation, make it a compound of interest for studying NLRP3-mediated inflammation.[1] This document provides detailed protocols for utilizing this compound to measure its inhibitory effect on IL-1β secretion in common cellular models of NLRP3 activation.
Mechanism of NLRP3 Inflammasome Activation
Canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS). This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and IL1B (the gene encoding pro-IL-1β).[1][8][9]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][4][9] This assembly facilitates the auto-activation of caspase-1.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use this data as a guide for determining the optimal concentration range for their specific experimental setup.
| Target | IC50 Value | Cell Line/System | Notes |
| hAChE | 1.02 μM | N/A | Human Acetylcholinesterase[1][6] |
| hBChE | 7.03 μM | N/A | Human Butyrylcholinesterase[1][6] |
| NLRP3 Inflammasome | 1-20 μM (Effective Conc.) | HMC-3 cells | Suppresses activation and reduces mitochondrial ROS[1] |
| Free Radical Production | 6.19 μM | N/A | Antioxidant activity[1] |
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory activity of this compound on IL-1β secretion in both human and murine macrophage cell models.
Protocol 1: Inhibition of NLRP3 Activation in Human THP-1 Monocytic Cells
This protocol describes the use of the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that are a reliable model for studying the NLRP3 inflammasome.[10]
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
PBS (phosphate-buffered saline)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in the presence of 50 nM PMA for 24-48 hours.[11] After incubation, remove the PMA-containing medium and replace it with fresh, serum-free media.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[12]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0.1, 1, 5, 10, 20 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the LPS priming step, remove the medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Add Nigericin (5-20 µM) or ATP (5 mM) to the wells to activate the NLRP3 inflammasome.[8]
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Inhibition of NLRP3 Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for using primary murine BMDMs, a widely used model for studying inflammasome activation.
Materials:
-
Bone marrow cells from mice
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Murine IL-1β ELISA kit
-
PBS
Procedure:
-
Generation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, detach the BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.[8] Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 500 ng/mL LPS for 4 hours.[13]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and a vehicle control (DMSO) in serum-free DMEM.
-
After LPS priming, replace the medium with the medium containing this compound or vehicle and incubate for 1 hour.
-
-
Activation (Signal 2):
-
Add Nigericin (5-20 µM) or ATP (5 mM) to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of murine IL-1β using an ELISA kit following the manufacturer's protocol.
-
Visualization of Pathways and Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for Measuring IL-1β Secretion
Caption: Step-by-step experimental workflow for assessing the effect of this compound on IL-1β secretion.
References
- 1. NLRP3-IN-33_TargetMol [targetmol.com]
- 2. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Documents download module [ec.europa.eu]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for Studying Sterile Inflammation with NLRP3-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sterile Inflammation and the NLRP3 Inflammasome
Sterile inflammation is a critical component of the innate immune response, triggered by non-microbial signals known as damage-associated molecular patterns (DAMPs). These endogenous molecules are released from stressed or dying cells and activate pattern recognition receptors (PRRs), leading to an inflammatory cascade in the absence of infection. A key player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of sterile inflammatory diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.
NLRP3-IN-33: A Potent and Selective Inhibitor of the NLRP3 Inflammasome
This compound (CAS: 2254433-37-7) is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[4] Its high affinity and specificity make it an invaluable tool for researchers studying the role of the NLRP3 inflammasome in sterile inflammation and for professionals in drug development exploring novel therapeutic strategies.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex. This inhibition blocks the subsequent activation of caspase-1 and the processing and release of IL-1β and IL-18, thereby dampening the inflammatory response.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 (NLRP3 Inflammasome Inhibition) | THP-1 cells | 1.26 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study sterile inflammation using this compound are provided below.
In Vitro Model: Human THP-1 Monocytes
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
Human THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or Monosodium Urate (MSU) crystals
-
This compound (solubilized in DMSO)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
Seed the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prime the cells with 1 µg/mL LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
After priming, remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by adding an NLRP3 agonist. Choose one of the following sterile inflammatory stimuli:
-
Nigericin: Add to a final concentration of 10 µM and incubate for 1 hour.
-
MSU Crystals: Add to a final concentration of 250 µg/mL and incubate for 6 hours.
-
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess cell death.
-
Ex Vivo Model: Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To evaluate the efficacy of this compound in a primary murine macrophage model of sterile inflammation.
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
LPS
-
ATP
-
This compound (solubilized in DMSO)
-
Mouse IL-1β ELISA kit
-
Antibodies for Western blotting (anti-caspase-1, anti-IL-1β, anti-ASC)
Protocol:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete DMEM containing 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Inflammasome Priming and Inhibition:
-
Seed the differentiated BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Prime the cells with 500 ng/mL LPS for 4 hours.
-
Pre-incubate the primed cells with desired concentrations of this compound or vehicle for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 45 minutes.
-
-
Sample Collection and Analysis:
-
Supernatant Analysis: Collect the supernatants to measure secreted IL-1β by ELISA.
-
Western Blot Analysis:
-
Lyse the cells to prepare protein extracts.
-
Perform Western blotting to detect cleaved caspase-1 (p20 subunit) and cleaved IL-1β (p17 subunit) in the cell lysates and supernatants.
-
To assess ASC oligomerization, cross-link the cell pellets with DSS before lysis and perform Western blotting for ASC.
-
-
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome activation by DAMPs and its inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Step-by-step workflow for assessing this compound efficacy in vitro.
Logical Relationship of NLRP3 Inhibition and Downstream Effects
Caption: Causal chain from this compound inhibition to reduced sterile inflammation.
References
- 1. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3-IN-3|CAS 2254433-37-7|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Neurodegenerative and Cardiovascular Disease Models
Disclaimer: As of November 2025, specific data regarding the application of Nlrp3-IN-33 in Alzheimer's and atherosclerosis disease models is not available in the public domain. The following application notes, protocols, and data are based on studies of other well-characterized NLRP3 inflammasome inhibitors, such as MCC950 and JC-124 . This information is intended to serve as a comprehensive guide for researchers and scientists in the development and application of novel NLRP3 inhibitors like this compound for similar disease models.
Application Notes
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous chronic inflammatory diseases, including Alzheimer's disease and atherosclerosis.[3][4]
In Alzheimer's disease , the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles are recognized as key pathological hallmarks.[4] These protein aggregates can act as danger-associated molecular patterns (DAMPs) that trigger NLRP3 inflammasome activation in microglia, the resident immune cells of the brain.[5][6] This leads to chronic neuroinflammation, which contributes to neuronal damage and cognitive decline.[5][7] Inhibition of the NLRP3 inflammasome is therefore a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in Alzheimer's disease.[4]
In atherosclerosis , the deposition of cholesterol crystals within the arterial walls is a critical event in the formation of atherosclerotic plaques.[8] These cholesterol crystals are potent activators of the NLRP3 inflammasome in macrophages, leading to the secretion of pro-inflammatory cytokines that promote lesion development, plaque instability, and the recruitment of further immune cells.[8][9] Targeting the NLRP3 inflammasome in this context offers a potential therapeutic avenue to reduce vascular inflammation and slow the progression of atherosclerosis.[10][11]
Small molecule inhibitors of the NLRP3 inflammasome, such as MCC950 and JC-124, have demonstrated significant therapeutic potential in preclinical models of both Alzheimer's disease and atherosclerosis by reducing inflammatory markers, mitigating pathological features, and improving functional outcomes.[10][12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the NLRP3 inhibitors MCC950 and JC-124 in Alzheimer's and atherosclerosis disease models.
Table 1: Effects of NLRP3 Inhibitors in Alzheimer's Disease Models
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| JC-124 | TgCRND8 (APP Transgenic) Mice | Not Specified | Inhibited formation and activation of NLRP3 inflammasome. Decreased Aβ deposition and levels of soluble and insoluble Aβ1–42. Reduced microgliosis and oxidative stress. Increased synaptophysin levels. | [12] |
| MCC950 | APP/PS1 Mice | Not Specified | Inhibited inflammasome activation and microglial activation. Reduced Aβ accumulation and improved cognitive function. Stimulated Aβ phagocytosis in vitro. | [13] |
| MCC950 | Rat model of AD (STZ-induced) | 50 mg/kg, intraperitoneally | Improved cognitive function and reduced anxiety-like behavior. Decreased Aβ plaque buildup and increased acetylcholine esterase (AChE) expression. | [14][15] |
Table 2: Effects of NLRP3 Inhibitors in Atherosclerosis Models
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| MCC950 | ApoE-/- Mice with perivascular collar | 10 mg/kg, 3x per week, intraperitoneally for 4 weeks | Reduced plaque size at maximal stenosis (1.16±0.09x10⁵ μm² vs. 0.88±0.06x10⁵ μm²). Reduced average plaque size by 26% (0.71±0.07x10⁵ μm² vs. 0.52±0.05x10⁵ μm²). Reduced plaque volume (0.84±0.18x10⁸ μm³ vs. 0.37±0.05x10⁸ μm³). Reduced intraplaque macrophage content and VCAM-1/ICAM-1 mRNA expression. | [10] |
| MCC950 | ApoE-/- Mice | Not Specified | Reduced atherosclerotic plaque formation and macrophage content. Inhibited the activation of the NLRP3/ASC/Caspase-1/GSDMD-N axis. Alleviated macrophage pyroptosis and the production of IL-1β and IL-18. | [16] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, which can be adapted for the evaluation of this compound.
In Vivo Murine Model of Atherosclerosis
Objective: To evaluate the effect of an NLRP3 inhibitor on the development of atherosclerotic lesions in a murine model.
Model: Apolipoprotein E-deficient (ApoE-/-) mice.[10]
Methodology:
-
Animal Husbandry: House ApoE-/- mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: At 8-10 weeks of age, switch mice to a Western-type diet (high in fat and cholesterol) to accelerate atherosclerosis development.[8]
-
Induction of Atherosclerosis (optional, for accelerated model):
-
Anesthetize mice using isoflurane.
-
Place a semi-constrictive perivascular collar around the carotid artery to induce localized, accelerated plaque formation.[10]
-
-
Drug Administration:
-
Prepare the NLRP3 inhibitor (e.g., MCC950) in a suitable vehicle (e.g., saline).
-
Administer the inhibitor via intraperitoneal injection at a predetermined dose (e.g., 10 mg/kg) three times per week for the duration of the study (e.g., 4 weeks).[10]
-
Administer vehicle to the control group.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS).
-
Excise the heart and aorta for analysis.
-
Embed the aortic root in optimal cutting temperature (OCT) compound and prepare cryosections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition to quantify plaque size and lipid content.[10]
-
Perform immunohistochemistry on plaque sections to identify and quantify macrophage infiltration (e.g., using an anti-CD68 antibody).[10]
-
Isolate RNA from the aorta to analyze the expression of inflammatory markers such as VCAM-1 and ICAM-1 by quantitative real-time PCR (qRT-PCR).[10]
-
In Vivo Murine Model of Alzheimer's Disease
Objective: To assess the impact of an NLRP3 inhibitor on amyloid pathology and cognitive function in a mouse model of Alzheimer's disease.
Model: APP/PS1 transgenic mice.[13]
Methodology:
-
Animal Husbandry: House APP/PS1 mice and wild-type littermate controls under standard laboratory conditions.
-
Drug Administration:
-
Begin treatment at an age when amyloid pathology is known to develop (e.g., 6 months).
-
Administer the NLRP3 inhibitor (e.g., MCC950) or vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 3 months).
-
-
Behavioral Testing:
-
In the final weeks of treatment, perform behavioral tests to assess cognitive function.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term spatial working memory.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
For biochemical analysis, homogenize one hemisphere to measure levels of soluble and insoluble Aβ1-40 and Aβ1-42 by ELISA.[12]
-
Fix the other hemisphere in paraformaldehyde for immunohistochemical analysis.
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque load.
-
Use antibodies against Iba1 to assess microgliosis and antibodies against GFAP for astrogliosis.[12]
-
Perform Western blot analysis on brain homogenates to measure levels of NLRP3 inflammasome components (NLRP3, ASC, cleaved caspase-1) and inflammatory cytokines (IL-1β).[12]
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Workflow for Testing NLRP3 Inhibitors
Caption: General experimental workflow for evaluating an NLRP3 inhibitor.
References
- 1. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets [frontiersin.org]
- 4. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pub.dzne.de [pub.dzne.de]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Immunomodulation of the NLRP3 Inflammasome in Atherosclerosis, Coronary Artery Disease, and Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Inflammasomes and Atherosclerosis – ScienceOpen [scienceopen.com]
- 12. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Nlrp3-IN-33 Concentration for Robust and Reliable Experimental Results
Technical Support Center
For researchers and drug development professionals utilizing Nlrp3-IN-33, a known inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with anti-inflammatory and antioxidant properties, establishing the optimal experimental concentration is critical for obtaining accurate and reproducible data.[1][2] This guide provides a comprehensive resource for optimizing this compound concentration, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: Based on available data, a starting concentration range of 1 µM to 20 µM is recommended for in vitro experiments.[2] Studies have shown that this compound can suppress NLRP3 inflammasome activation in human microglial cells (HMC-3) within this range.[2] For initial dose-response experiments, it is advisable to test a wider range, for example, from 0.1 µM to 50 µM, to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the known cytotoxicity of this compound?
A2: this compound has been shown to exhibit no significant cytotoxicity in PC-12 cells at concentrations up to 30 µM over a 24-hour period.[1][2] However, it is crucial to perform a cytotoxicity assay for your specific cell line (e.g., THP-1 macrophages, bone marrow-derived macrophages) to establish a non-toxic working concentration range.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that DMSO itself can inhibit NLRP3 inflammasome activation at certain concentrations. Therefore, it is essential to use a final DMSO concentration that does not exceed 0.5% in your cell culture medium and to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments. For storage, it is recommended to keep the stock solution at -20°C or -80°C.
Q4: What are the key readouts to measure the inhibitory effect of this compound on the NLRP3 inflammasome?
A4: The primary readouts for NLRP3 inflammasome inhibition include measuring the levels of secreted IL-1β and IL-18, and assessing caspase-1 activity. IL-1β and IL-18 levels can be quantified using ELISA, while active caspase-1 can be detected by Western blot (p20 subunit) or by using a fluorometric activity assay. Additionally, assessing pyroptosis, a form of inflammatory cell death, through an LDH release assay can provide further evidence of inflammasome inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of IL-1β release observed | - this compound concentration is too low.- Inadequate priming or activation of the NLRP3 inflammasome.- Degradation of this compound. | - Perform a dose-response experiment with a wider concentration range.- Optimize LPS priming time and concentration, and the concentration of the NLRP3 activator (e.g., ATP, nigericin).- Prepare fresh stock solutions of this compound. |
| High cell death in control and treated wells | - Cytotoxicity of this compound at the tested concentrations.- High concentration of DMSO.- Excessive inflammasome activation leading to widespread pyroptosis. | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final DMSO concentration is below 0.5%.- Titrate the concentration of the NLRP3 activator to induce a sub-maximal response. |
| Variability between replicate wells | - Uneven cell seeding.- Inconsistent pipetting of reagents.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate for critical experiments. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Differences in reagent preparation.- Inconsistent incubation times. | - Use cells within a consistent passage number range.- Prepare fresh reagents for each experiment.- Strictly adhere to the established experimental timeline. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for NLRP3 Inflammasome Inhibition in THP-1 Macrophages
This protocol outlines a dose-response experiment to identify the IC50 of this compound for the inhibition of IL-1β release in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
-
This compound
-
ATP
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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DMSO
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Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
-
Dose-Response Experiment:
-
Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in RPMI-1640 (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Remove the LPS-containing medium and add the different concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes.
-
Collect the cell culture supernatants for analysis.
-
-
Data Analysis:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Perform an LDH assay on the supernatants to assess cytotoxicity.
-
Plot the percentage of IL-1β inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound on your target cells.
Materials:
-
Target cells (e.g., THP-1 macrophages, BMDMs)
-
This compound
-
Cell culture medium
-
DMSO
-
MTT or other cell viability assay kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Prepare a range of this compound concentrations, including concentrations higher than the expected efficacious range. Include a vehicle control and a positive control for cell death (e.g., lysis buffer).
-
Incubate the cells with the compound for the desired experimental duration (e.g., 24 hours).
-
-
Viability and Cytotoxicity Measurement:
-
Perform an MTT assay to measure cell viability.
-
Perform an LDH assay on the supernatants to measure membrane integrity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and cytotoxicity for each concentration and plot the results.
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Experiments
| Cell Type | Application | Recommended Concentration Range | Reference |
| HMC-3 | NLRP3 Inflammasome Inhibition | 1 - 20 µM | [2] |
| PC-12 | Neuroprotection | 1 - 20 µM | [2] |
| PC-12 | Cytotoxicity Assessment | Up to 30 µM (no significant toxicity) | [1][2] |
Table 2: IC50 Values of this compound for Various Targets
| Target | IC50 Value | Reference |
| Human Acetylcholinesterase (hAChE) | 1.02 µM | [1][2] |
| Human Butyrylcholinesterase (hBChE) | 7.03 µM | [1][2] |
| Free Radical Scavenging | 6.19 µM | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Improving Nlrp3-IN-33 solubility for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Nlrp3-IN-33 in cell-based assays, with a primary focus on addressing solubility challenges.
Troubleshooting Guide
Issue: Precipitate formation when diluting this compound stock solution in aqueous media.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media. The abrupt change in solvent polarity from a high-concentration organic stock (e.g., DMSO) to the aqueous media can cause the compound to precipitate.
-
Solution 1: Optimize Final Solvent Concentration:
-
Minimize the final concentration of the organic solvent (e.g., DMSO) in your cell culture media. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to keep it as low as possible, ideally below 0.1%, to minimize solvent-induced artifacts.
-
Perform a serial dilution of your stock solution in the cell culture medium. Add the concentrated stock solution to a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
-
Solution 2: Use of Surfactants or Solubilizing Agents:
-
For particularly challenging solubility issues, the inclusion of a biocompatible surfactant, such as a low concentration of Tween® 80 or Pluronic® F-68, in the final dilution can help maintain the compound's solubility. It is essential to perform control experiments to ensure the surfactant itself does not affect the experimental outcome.
-
-
Solution 3: pH Adjustment:
-
The solubility of some compounds is pH-dependent. While altering the pH of cell culture media is generally not recommended due to potential effects on cell viability, for specific in vitro assays without live cells, adjusting the pH of the buffer might be an option.
-
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Causes and Solutions:
-
Incomplete Dissolution of Stock Solution: The compound may not be fully dissolved in the stock solution, leading to an inaccurate final concentration in the assay.
-
Solution: After adding the solvent to the powdered compound, ensure complete dissolution by gentle warming (e.g., in a 37°C water bath) and sonication. Visually inspect the solution for any particulate matter before use.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.
-
Solution: Use low-adhesion plasticware. When preparing dilutions, pre-rinse pipette tips with the solution.
-
-
Chemical Instability: The compound may be unstable in the experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect the compound from light by using amber tubes or covering plates with foil.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. For in vivo studies, alternative solvents or formulation strategies may be necessary.
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Q3: What is the recommended starting concentration of this compound for a cell-based assay?
A3: The optimal concentration will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value. Based on available data, concentrations ranging from 1 µM to 20 µM have been used in PC-12 cells to suppress NLRP3 inflammasome activation.[1]
Q4: How can I be sure that the observed effect is due to this compound and not solvent toxicity?
A4: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to deliver the compound to the cells.
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility |
| This compound | DMSO | Data not readily available in public sources. As a general guideline for hydrophobic small molecules, aim for a stock concentration of 10-20 mM. |
| NLRP3 Inflammasome Inhibitor I | DMSO | 73 mg/mL (197.91 mM)[2] |
| INF39 | DMSO | ~30 mg/mL[3] |
Note: The solubility of specific batches of a compound can vary. It is always recommended to perform a solubility test for your specific lot.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C21H19N3O5) is 393.39 g/mol .
-
Add the calculated volume of DMSO to the vial of this compound.
-
To aid dissolution, gently vortex the solution and place it in a sonicator bath for 10-15 minutes. If necessary, warm the solution briefly in a 37°C water bath.
-
Visually inspect the solution to ensure that all the powder has dissolved and there is no particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to the cell culture medium and immediately vortex or mix thoroughly by pipetting. Avoid adding the medium to the concentrated stock.
-
Ensure the final DMSO concentration in the cell culture medium is below the tolerance level of your cells (typically ≤ 0.5%).
-
Add the final dilutions to your cell culture plates.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for this compound in a Cell-Based Assay
Caption: Workflow for evaluating this compound in an in vitro assay.
References
Nlrp3-IN-33 experimental controls and best practices
Welcome to the technical support center for NLRP3-IN-33. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for using this compound in your experiments.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of IL-1β secretion | 1. Suboptimal priming: Insufficient LPS concentration or incubation time can lead to low pro-IL-1β expression. 2. Ineffective NLRP3 activation: The concentration of the NLRP3 activator (e.g., ATP, nigericin) may be too low or the incubation time too short. 3. Incorrect timing of inhibitor addition: this compound should be added after the priming step but before the addition of the NLRP3 activator.[1] 4. Cell viability issues: High concentrations of the inhibitor or activator, or prolonged incubation times, can lead to cell death, preventing cytokine secretion. | 1. Optimize priming: Perform a dose-response and time-course experiment for LPS (e.g., 100 ng/mL to 1 µg/mL for 3-5 hours).[1] 2. Optimize activation: Titrate the NLRP3 activator. For example, ATP is often used at 1-5 mM for 30-60 minutes.[2] 3. Review experimental timeline: Ensure this compound is added to the cell culture after LPS priming and before the addition of the NLRP3 activator. 4. Assess cell viability: Use a cytotoxicity assay (e.g., LDH assay) to ensure that the observed effects are not due to cell death. This compound has been shown to have no significant cytotoxicity in PC-12 cells at concentrations up to 30 µM for 24 hours.[2] |
| Inconsistent results between experiments | 1. Variability in cell culture: Cell passage number, density, and differentiation state (e.g., for THP-1 cells) can affect the inflammatory response. 2. Reagent instability: Improper storage of this compound, LPS, or NLRP3 activators can lead to loss of activity. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure a uniform seeding density. For THP-1 cells, ensure consistent differentiation with PMA. 2. Proper reagent handling: Prepare fresh dilutions of activators and inhibitors from stored stocks. Aliquot and store reagents at the recommended temperatures. |
| High background IL-1β secretion | 1. Contamination: Mycoplasma or endotoxin contamination in cell culture reagents can lead to non-specific inflammasome activation. 2. Over-priming: Excessive LPS stimulation can sometimes lead to low-level NLRP3 activation. | 1. Test for contamination: Regularly test cell cultures for mycoplasma and use endotoxin-free reagents. 2. Optimize priming conditions: Reduce the concentration or duration of the LPS priming step. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a dual inhibitor, targeting both acetylcholinesterase (AChE) and the NLRP3 inflammasome.[2] For its anti-inflammatory effects, it suppresses the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of pro-inflammatory cytokines like IL-1β.[2]
What is the recommended working concentration for this compound?
The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions. However, published studies have used concentrations in the range of 1-20 µM.[2] A compound with similar dual-inhibitory properties, SBN-284, has a reported EC50 of 1 µM for NLRP3 inflammasome inhibition.
What are the appropriate controls for an experiment using this compound?
-
Vehicle Control: A control group treated with the same solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control (Inhibition): A well-characterized NLRP3 inhibitor, such as MCC950, should be used in parallel to confirm that the experimental system is responsive to NLRP3 inhibition.
-
Negative Control (Activation): Cells that are only primed with LPS but not treated with an NLRP3 activator to measure baseline IL-1β levels.
-
Positive Control (Activation): Cells that are primed with LPS and treated with an NLRP3 activator (e.g., ATP or nigericin) without any inhibitor.
How does this compound compare to MCC950?
This compound is a dual inhibitor of AChE and the NLRP3 inflammasome, with a reported EC50 for NLRP3 inhibition of 1 µM (for the similar compound SBN-284). MCC950 is a highly potent and specific NLRP3 inhibitor with an IC50 in the nanomolar range (approximately 7.5-8.1 nM).[3][4] MCC950 is often used as a reference compound in NLRP3 research due to its high specificity.[3]
Quantitative Data Summary
| Compound | Target(s) | Reported IC50/EC50 | Typical Experimental Concentration |
| This compound (similar to SBN-284) | NLRP3 Inflammasome, AChE, BChE | EC50: 1 µM (NLRP3) | 1-20 µM |
| MCC950 (Positive Control) | NLRP3 Inflammasome | IC50: ~7.5-8.1 nM | 10-100 nM |
| LPS (Priming Agent) | TLR4 | N/A | 100 ng/mL - 1 µg/mL |
| ATP (Activating Agent) | P2X7 Receptor | N/A | 1-5 mM |
| Nigericin (Activating Agent) | K+ Ionophore | N/A | 5-20 µM |
Experimental Protocols
IL-1β ELISA
This protocol is for the quantification of secreted IL-1β in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
Commercially available IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Collect cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to a pre-coated microplate. b. Incubating with a biotinylated detection antibody. c. Incubating with a streptavidin-HRP conjugate. d. Adding a TMB substrate to develop the color. e. Stopping the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Caspase-1 Activity Assay
This colorimetric assay measures the activity of caspase-1 in cell lysates.
Materials:
-
Cell pellets
-
Cell lysis buffer
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Lyse the cell pellets on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-1 substrate and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-1 activity.
ASC Speck Visualization by Immunofluorescence
This method allows for the visualization of inflammasome activation through the formation of ASC specks.
Materials:
-
Cells cultured on coverslips
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-ASC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
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Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The formation of a single, large intracellular aggregate of ASC per cell indicates inflammasome activation.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for Testing this compound.
Caption: Troubleshooting Decision Tree.
References
- 1. Immunofluorescent Staining for ASC Speck Formation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 4. 3.5. Supernatant Analysis for IL-1β Release: ELISA Kit [bio-protocol.org]
Technical Support Center: Minimizing Variability in Nlrp3-IN-33 Experiments
Welcome to the technical support center for Nlrp3-IN-33. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this novel NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound with reported anti-inflammatory properties. While its name suggests a direct interaction with the NLRP3 inflammasome, it has also been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Therefore, when designing experiments, it is crucial to consider potential off-target effects and validate its specific inhibitory action on the NLRP3 inflammasome in your experimental system.
Q2: How should I prepare and store this compound?
A2: Proper handling of this compound is critical for reproducible results. Refer to the manufacturer's instructions for specific storage conditions. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound will be cell type- and stimulus-dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific assay. A typical starting range for novel inhibitors is between 0.1 µM and 10 µM. Always include a vehicle control (e.g., DMSO) to account for any solvent effects.
Q4: I am observing cytotoxicity in my experiments. What could be the cause?
A4: Cytotoxicity can arise from several factors. High concentrations of this compound or the solvent (DMSO) can be toxic to cells. It is essential to determine the maximum non-toxic concentration of both the compound and the vehicle in your specific cell type using a cell viability assay (e.g., MTT, LDH, or live/dead staining). Additionally, ensure that the observed cell death is not a result of pyroptosis, a form of inflammatory cell death mediated by the NLRP3 inflammasome, which this compound is intended to inhibit.
Troubleshooting Guides
Issue 1: High Variability in IL-1β Secretion Measurements
High variability in IL-1β ELISA results is a common challenge in NLRP3 inflammasome assays. This can be caused by a number of factors, from inconsistent cell culture and stimulation to technical errors in the ELISA procedure itself.
Troubleshooting Steps:
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Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can lead to inconsistent inflammasome activation.
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Priming and Activation Steps: The timing and concentration of the priming signal (e.g., LPS) and the activation signal (e.g., Nigericin, ATP) are critical. Optimize both the duration and concentration of these stimuli for your specific cell type to achieve a robust and reproducible response.
-
Inhibitor Preparation and Addition: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure thorough mixing of the inhibitor in the cell culture medium. The timing of inhibitor addition is also crucial; typically, inhibitors are added before the activation signal.
-
ELISA Protocol: Follow the ELISA kit manufacturer's instructions carefully. Pay close attention to washing steps, incubation times, and temperature. Use a multichannel pipette for adding reagents to minimize variability between wells.
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO. Add the inhibitor dilutions and the vehicle control to the respective wells and incubate for 1 hour.
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Activation: Add the NLRP3 activator (e.g., 5 µM Nigericin or 5 mM ATP) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatants for IL-1β measurement.
-
ELISA: Perform the IL-1β ELISA according to the manufacturer's protocol.
| Treatment Group | LPS (1 µg/mL) | This compound | Nigericin (5 µM) | Expected Outcome |
| Negative Control | - | - | - | Baseline IL-1β levels |
| Primed Control | + | - | - | Low IL-1β levels |
| Activated Control | + | - | + | High IL-1β levels |
| Vehicle Control | + | DMSO | + | High IL-1β levels |
| This compound (0.1 µM) | + | 0.1 µM | + | Dose-dependent decrease in IL-1β |
| This compound (1 µM) | + | 1 µM | + | Dose-dependent decrease in IL-1β |
| This compound (10 µM) | + | 10 µM | + | Dose-dependent decrease in IL-1β |
Issue 2: Inconsistent Western Blot Results for Caspase-1 Cleavage
Western blotting for the cleaved (p20) subunit of caspase-1 is another key readout for NLRP3 inflammasome activation. Variability in these results can obscure the inhibitory effect of this compound.
Troubleshooting Steps:
-
Sample Preparation: Ensure rapid and efficient lysis of cells and collection of supernatants to prevent protein degradation. Use protease inhibitors in your lysis buffer.
-
Protein Concentration: Accurately determine the protein concentration of your lysates to ensure equal loading on the gel.
-
Antibody Quality: Use a well-validated antibody for cleaved caspase-1. Titrate the antibody to determine the optimal concentration for your experimental setup.
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) for your cell lysates to ensure equal protein loading. For supernatants, consider a protein stain of the membrane after transfer to check for equal loading.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts in NLRP3 inflammasome research.
Nlrp3-IN-33 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nlrp3-IN-33. Below you will find details on the stability and storage of this compound, a comprehensive troubleshooting guide, and frequently asked questions to assist with your experiments.
This compound Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.
| Parameter | Powder | In Solvent |
| Storage Temperature | -20°C | -80°C |
| Stability | 3 years | 1 year |
| Shipping Conditions | Shipped with blue ice or at ambient temperature. | - |
Note: For in-solvent storage, it is crucial to use freshly opened, anhydrous solvents to minimize degradation.
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of this compound.
Experimental Protocol: Inhibition of NLRP3 Inflammasome Activation
This protocol provides a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing any inhibition of NLRP3 inflammasome activation? | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions in anhydrous DMSO. Avoid multiple freeze-thaw cycles. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit an inhibitory effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. | |
| Cell Health: The cells may not be healthy or responsive to the stimuli. | Check cell viability before and after the experiment. Ensure cells are not passaged too many times. | |
| I am observing high background inflammation in my control group. | Contamination: Cell culture or reagents may be contaminated with endotoxins (LPS). | Use endotoxin-free reagents and sterile techniques. Regularly test cell cultures for mycoplasma contamination. |
| Over-stimulation: The concentration of the priming or activation signal may be too high. | Titrate the concentrations of LPS and ATP/nigericin to find the optimal stimulation that induces a robust response without causing excessive cell death. | |
| My results are inconsistent between experiments. | Variability in Reagents: Different batches of reagents (e.g., LPS, FBS) can have varying potency. | Use the same batch of critical reagents for a set of experiments. If a new batch is used, perform a validation experiment. |
| Inconsistent Cell Density: Variations in the number of cells seeded can affect the outcome. | Ensure consistent cell seeding density across all wells and experiments. | |
| Timing of Treatments: Inconsistent incubation times can lead to variability. | Strictly adhere to the incubation times for priming, inhibitor treatment, and activation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound should be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO).
Q2: Can I store the reconstituted this compound solution at -20°C?
A2: For long-term storage (up to 1 year), it is recommended to store the solution at -80°C. For short-term storage, -20°C may be acceptable, but repeated freeze-thaw cycles should be avoided.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the NLRP3 inflammasome. It is also reported to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) and possesses antioxidant and anti-inflammatory properties.[1]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity at effective concentrations in various cell lines. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell model to determine the optimal non-toxic working concentration.
Q5: What are the typical concentrations of LPS and ATP/nigericin used to activate the NLRP3 inflammasome?
A5: The optimal concentrations can vary depending on the cell type. For initial experiments, you can start with LPS at 1 µg/mL for priming and ATP at 5 mM or Nigericin at 5-10 µM for activation. These concentrations should be optimized for your specific experimental setup.
Q6: How can I confirm that the inhibition I am observing is specific to the NLRP3 inflammasome?
A6: To confirm specificity, you can use a control inflammasome activator that does not signal through NLRP3, such as Poly(dA:dT) for the AIM2 inflammasome or flagellin for the NLRC4 inflammasome. If this compound does not inhibit the activation by these stimuli, it suggests specificity for the NLRP3 pathway. Additionally, using NLRP3-deficient cells can serve as a negative control.
References
Addressing batch-to-batch variability of Nlrp3-IN-33
Welcome to the technical support center for Nlrp3-IN-33. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies, particularly batch-to-batch variability, when working with this NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to cellular danger signals, leading to the production of pro-inflammatory cytokines IL-1β and IL-18.[1][2] this compound is designed to directly or indirectly interfere with the assembly or activation of this complex, thereby reducing the inflammatory response. Some sources may refer to a compound with a similar name (this compound or Compound 12o) as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with neuroprotective and anti-inflammatory properties, including the suppression of the NLRP3 inflammasome.[3][4] It is crucial to verify the specific compound you are working with. This guide focuses on troubleshooting a direct NLRP3 inflammasome inhibitor.
Q2: We are observing significant differences in the inhibitory effect of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability of a small molecule inhibitor like this compound can stem from several factors:
-
Purity and Impurities: Differences in the purity of the compound or the presence of active or interfering impurities from the synthesis process can significantly alter its effective concentration and activity.
-
Solubility and Aggregation: The compound's solubility in your experimental buffer is critical. Poorly dissolved or aggregated compound will have a lower effective concentration. Batch-to-batch differences in crystallinity or formulation can affect solubility.
-
Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to a loss of activity.[4]
-
Target Engagement: The observed variability might also be due to subtle differences in your experimental setup.
Q3: How can we ensure that this compound is properly dissolved for our experiments?
A3: Proper solubilization is critical for consistent results. We recommend the following:
-
Always refer to the manufacturer's datasheet for the recommended solvent (e.g., DMSO).
-
Prepare a fresh stock solution for each experiment or use aliquots from a single, validated stock to minimize freeze-thaw cycles.
-
Use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution for any precipitates.
-
When diluting the stock solution into your aqueous cell culture medium, ensure rapid mixing to prevent precipitation. The final concentration of the organic solvent (e.g., DMSO) should be kept low and consistent across all experimental conditions, including vehicle controls.
Q4: What are the key experimental controls to include when assessing the activity of this compound?
A4: To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (for inhibition): A well-characterized NLRP3 inhibitor, such as MCC950, used at a known effective concentration.[5][6][7][8]
-
Negative Control (for inflammasome activation): Cells that are not stimulated to activate the NLRP3 inflammasome.
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Priming Control: Cells treated only with the priming signal (e.g., LPS) to measure baseline cytokine levels before activation.
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Activation Control: Cells primed and stimulated (e.g., with ATP or Nigericin) without any inhibitor.
Troubleshooting Guide for Batch-to-Batch Variability
This guide is designed to help you systematically troubleshoot issues of variability with this compound.
Problem 1: Reduced or No Inhibitory Activity of a New Batch of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity/Integrity | 1. Verify the certificate of analysis (CoA) for the new batch and compare the purity with previous batches. 2. If possible, perform an independent analysis (e.g., HPLC-MS) to confirm identity and purity. | Purity should be consistent with previous, effective batches. No significant degradation products should be observed. |
| Improper Storage | 1. Review storage conditions of the new batch. This compound should be stored as recommended by the supplier (e.g., at -20°C or -80°C, protected from light and moisture).[4] | Proper storage ensures the stability of the compound. |
| Incomplete Solubilization | 1. Prepare a fresh stock solution following the recommended procedure (see FAQ A3). 2. Visually inspect for any precipitate. 3. Consider a brief sonication to aid dissolution. | A clear, precipitate-free stock solution should be obtained. |
| Experimental Setup | 1. Run a parallel experiment with a previous, known-good batch of this compound. 2. Include a positive control inhibitor like MCC950. | The old batch and MCC950 should show the expected inhibitory activity, confirming the integrity of the experimental system. |
Problem 2: Increased Cell Toxicity Observed with a New Batch of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Toxic Impurities | 1. Review the CoA for any changes in the impurity profile. 2. Perform a dose-response cytotoxicity assay (e.g., LDH or MTT assay) with the new batch and compare it to a previous batch. | The new batch should not exhibit significantly higher toxicity at the working concentration compared to the old batch. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and at a non-toxic level for your cell type. | The vehicle control should show minimal cytotoxicity. |
| Off-Target Effects | 1. Test the effect of the new batch on a different inflammasome pathway (e.g., NLRC4 or AIM2) to check for non-specific effects. | A specific NLRP3 inhibitor should not affect other inflammasome pathways. |
Key Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 cells
This protocol describes a standard method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
During the last 30-60 minutes of LPS priming, add different concentrations of this compound or vehicle control to the respective wells.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatants to assess cytotoxicity, following the kit's protocol.
-
Data Analysis and Interpretation
| Measurement | Purpose | Interpretation of Variable Results |
| IL-1β Levels | Quantify NLRP3 inflammasome activation and its inhibition. | A new batch of this compound showing higher IC50 values for IL-1β inhibition indicates reduced potency. |
| LDH Release | Assess cell death/cytotoxicity. | Increased LDH release with a new batch at concentrations that were previously non-toxic may suggest the presence of toxic impurities. |
| Caspase-1 Activity | Measure the activity of the key effector enzyme of the inflammasome. | Reduced inhibition of caspase-1 activity by a new batch confirms lower potency. |
| ASC Speck Formation | Visualize the assembly of the inflammasome complex. | A less effective batch will result in a higher percentage of cells with ASC specks after stimulation. |
Visualizing Experimental Workflows and Pathways
References
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NLRP3-IN-33_TargetMol [targetmol.com]
- 5. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunopathol.com [immunopathol.com]
- 7. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]
Validation & Comparative
Validating NLRP3 Inflammasome Inhibitors in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Consequently, the development and rigorous validation of potent and specific NLRP3 inhibitors are of paramount importance. This guide provides a comparative overview of the validation of NLRP3 inhibitors, with a focus on the use of knockout animal models to confirm target engagement and efficacy. While specific data for the novel inhibitor "Nlrp3-IN-33" is not yet publicly available, this guide will use established inhibitors such as MCC950, OLT1177, and BAY 11-7082 as benchmarks to outline a comprehensive validation strategy.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, crystalline substances, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, leading to the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Caption: A typical experimental workflow for validating an NLRP3 inhibitor in wild-type and knockout mouse models of disease.
Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation
This model is relevant for studying the dual inhibitory potential of compounds on NF-κB and NLRP3 pathways.
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Animals: Wild-type and NLRP3 knockout (NLRP3-/-) mice on a C57BL/6 background are used. [1]2. Disease Induction: A daily topical application of 62.5 mg of imiquimod cream (5%) is administered to the shaved back skin for 7 consecutive days to induce psoriasis-like lesions. [1]3. Inhibitor Administration: The NLRP3 inhibitor (e.g., BAY 11-7082 at 20 mg/kg) or vehicle is administered intraperitoneally daily. [1]4. Readouts:
-
Macroscopic: Skin erythema, scaling, and thickness are scored daily.
-
Histological: Epidermal thickness (acanthosis) and inflammatory cell infiltrate are assessed in skin sections.
-
Molecular: Expression of pNF-κB, NLRP3, IL-1β, TNF-α, and IL-6 in skin homogenates is quantified by Western blot or qPCR. [1]
-
Protocol: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used model for multiple sclerosis and is known to have a significant NLRP3-dependent inflammatory component.
-
Animals: Wild-type and NLRP3-/- mice are used.
-
Disease Induction: EAE is induced by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.
-
Inhibitor Administration: The inhibitor (e.g., OLT1177 in chow or MCC950 via injection) is administered either prophylactically (from the day of immunization) or therapeutically (after disease onset). [2]4. Readouts:
-
Clinical: Mice are scored daily for clinical signs of EAE (e.g., tail limpness, paralysis).
-
Histological: Spinal cords are assessed for immune cell infiltration and demyelination.
-
Molecular: Cytokine levels (IL-1β, IL-18, IL-6, TNF-α) in the spinal cord are measured by ELISA or multiplex assays. [2]
-
Comparison of Validation Strategies in Knockout Models
The use of knockout models provides a clear framework for assessing the on-target effects of NLRP3 inhibitors.
Logical Comparison of Inhibitor Validation
Caption: A logical diagram comparing the validation outcomes of specific and non-specific NLRP3 inhibitors in wild-type versus knockout models.
Conclusion
The validation of novel NLRP3 inhibitors, such as the prospective this compound, requires a multi-faceted approach that extends beyond in vitro characterization. The use of NLRP3 knockout animal models is indispensable for unequivocally demonstrating target specificity and for dissecting the in vivo mechanism of action. By comparing the efficacy of a new inhibitor in wild-type and NLRP3 knockout animals, researchers can confidently ascertain its on-target effects and rule out potential off-target contributions to its therapeutic efficacy. The experimental frameworks and comparative data presented in this guide for established inhibitors like MCC950, OLT1177, and BAY 11-7082 provide a robust roadmap for the rigorous preclinical validation of the next generation of NLRP3-targeting therapeutics.
References
- 1. BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-33, Oridonin, and CY-09
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its hyperactivation is implicated in conditions such as gout, type 2 diabetes, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors aimed at modulating its activity. This guide provides a detailed comparison of three such inhibitors: Nlrp3-IN-33, Oridonin, and CY-09, focusing on their mechanisms of action, inhibitory potency, and the experimental methodologies used for their evaluation.
Comparative Analysis of Inhibitor Performance
The following table summarizes the key characteristics and reported efficacy of this compound (data presented for NLRP3-IN-44 as a likely analogue), Oridonin, and CY-09.
| Feature | This compound (as NLRP3-IN-44) | Oridonin | CY-09 |
| Binding Mechanism | Potent, orally active inhibitor.[1] | Covalent inhibitor, forms a bond with Cys279 in the NACHT domain.[2][3][4] | Direct inhibitor, binds to the ATP-binding motif (Walker A) of the NACHT domain.[5] |
| Effect on NLRP3 | Inhibits NLRP3 inflammasome activation.[1] | Blocks the interaction between NLRP3 and NEK7, inhibiting inflammasome assembly.[2][3][4] | Inhibits NLRP3 ATPase activity and subsequent inflammasome assembly and activation.[5] |
| Reported IC50 | Not available (Kd = 17.5 nM)[1] | ~0.75 µM[2], 780.4 nM[6] | 6 µM[2][7] |
| Specificity | Selective for NLRP3. | Specific for NLRP3; does not affect AIM2 or NLRC4 inflammasomes.[8] | Selective for NLRP3; no effect on NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[9] |
| In Vivo Efficacy | Orally active, suggesting potential for in vivo studies.[1] | Demonstrates therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[3][4] | Shows therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.[9] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway and points of inhibition by Oridonin and CY-09.
Caption: A general experimental workflow for evaluating the efficacy of NLRP3 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of NLRP3 inhibitors.
NLRP3 Inflammasome Activation Assay in Macrophages
This protocol describes the in vitro activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the assessment of inhibition.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Complete RPMI 1640 or DMEM media
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NLRP3 inhibitors (this compound, Oridonin, CY-09)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free media.[10][11]
-
Inhibitor Treatment: Remove the LPS-containing media and replace it with fresh serum-free media containing various concentrations of the NLRP3 inhibitor. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells and incubate for 1-2 hours.[10]
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants for subsequent analysis of IL-1β secretion. Cell lysates can also be prepared to analyze caspase-1 cleavage.
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantification of secreted IL-1β in the collected cell culture supernatants.
Materials:
-
Human or mouse IL-1β ELISA kit
-
Collected cell culture supernatants
-
Wash buffer
-
Detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions, which typically involves coating the plate with a capture antibody.
-
Standard and Sample Addition: Add standards and collected cell culture supernatants to the appropriate wells and incubate for the time specified in the kit protocol (e.g., 2.5 hours at room temperature).[12]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]
-
Streptavidin-HRP: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 45 minutes at room temperature.[12]
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 30 minutes.[12]
-
Measurement: Add the stop solution to each well and measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Caspase-1 Cleavage by Western Blot
This protocol details the detection of activated caspase-1 (p20 subunit) in cell lysates as a marker of inflammasome activation.
Materials:
-
Cell lysates from the inflammasome activation assay
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system to visualize the bands corresponding to cleaved caspase-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. raybiotech.com [raybiotech.com]
A Head-to-Head Comparison of NLRP3 Inflammasome Antagonists for Researchers
This guide provides a detailed comparison of Nlrp3-IN-33 and other prominent NLRP3 inflammasome antagonists, including MCC950, CY-09, and OLT1177. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, and experimental validation.
Understanding this compound: A Point of Clarification
Initial investigation into "this compound" reveals that its primary characterized activity is not the direct inhibition of the NLRP3 inflammasome. It is described as a blood-brain barrier permeable inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported antioxidant and anti-inflammatory effects, making it a compound of interest for Alzheimer's disease research. While it possesses anti-inflammatory properties, direct and potent inhibition of the NLRP3 inflammasome, a key inflammatory signaling complex, has not been the focus of its published activity.
It is possible that the query may have intended to refer to other similarly named compounds with direct NLRP3 inhibitory effects. For the purpose of providing a relevant and useful comparison for researchers in the field of inflammation, this guide will focus on established and direct NLRP3 antagonists and compare their known attributes.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. The activation process is typically a two-step mechanism: priming and activation.
A Comparative Guide to Preclinical Efficacy of NLRP3 Inflammasome Inhibitors: MCC950, CY-09, and NLRP3-IN-34
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting the NLRP3 inflammasome. This guide provides an objective comparison of the preclinical efficacy of three such inhibitors: MCC950, CY-09, and NLRP3-IN-34, based on available experimental data.
While the initial topic of interest was "Nlrp3-IN-33," no publicly available data could be found for a compound with this specific designation. It is possible that this is a typographical error or refers to a compound not yet described in peer-reviewed literature. Therefore, this guide focuses on well-characterized inhibitors and includes the limited available information on a similarly named compound, NLRP3-IN-34.
Mechanism of Action and In Vitro Potency
A key differentiator among NLRP3 inhibitors is their precise mechanism of action. Both MCC950 and CY-09 are direct inhibitors of the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.
MCC950 is a potent and selective diarylsulfonylurea-containing compound that blocks both canonical and non-canonical NLRP3 activation.[1] It directly interacts with the Walker B motif within the NACHT domain of NLRP3, which is thought to block ATP hydrolysis, a critical step for NLRP3 activation.[2]
CY-09 also directly targets the NLRP3 protein by binding to the ATP-binding motif (Walker A) of the NACHT domain, thereby inhibiting its ATPase activity.[2][3] This action prevents NLRP3 oligomerization and subsequent inflammasome assembly.[4][5]
NLRP3-IN-34 is described as an inhibitor of the NLRP3 inflammasome that reduces reactive oxygen species (ROS) production. While its direct target is not specified, its inhibitory effect on IL-1β production has been quantified.
The in vitro potency of these inhibitors is a crucial measure of their efficacy. The half-maximal inhibitory concentration (IC50) for the reduction of IL-1β secretion is a standard metric for comparison.
| Inhibitor | Cell Type | Stimulus | IL-1β IC50 | Citation(s) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 nM | [1] | |
| Differentiated THP-1 cells | Nigericin | 4 nM | [6] | |
| Differentiated THP-1 cells | ATP | 60 nM | [6] | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | 6 µM | [7] |
| NLRP3-IN-34 | J774A.1 cells | Not Specified | 0.48 µM | Not Applicable |
In Vivo Efficacy in Preclinical Models
The ultimate validation of an NLRP3 inhibitor's potential lies in its efficacy in animal models of NLRP3-driven diseases. Both MCC950 and CY-09 have demonstrated significant therapeutic effects in various preclinical settings.
MCC950 has shown efficacy in a mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), where it rescued neonatal lethality.[1] In a model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), MCC950 treatment delayed disease onset and reduced severity.[1] Furthermore, in a mouse model of atherosclerosis, MCC950 treatment reduced atherosclerotic lesion size.[8] In a model of neointimal hyperplasia, MCC950 promoted re-endothelialization and reduced hyperplasia.[9]
CY-09 has also demonstrated remarkable in vivo efficacy. In a mouse model of CAPS, it prevented neonatal lethality.[10] It has also shown therapeutic benefits in a mouse model of type 2 diabetes by reversing metabolic disorders.[10][11] In a monosodium urate (MSU)-induced model of peritonitis, which mimics gout, CY-09 effectively suppressed IL-1β production and neutrophil influx, with efficacy comparable to MCC950 at the same dose.[3][5] It has also been shown to alleviate inflammatory pain in mouse models.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to validate these inhibitors, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for preclinical evaluation of NLRP3 inhibitors.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay (General Protocol)
This protocol describes a common method for assessing the in vitro efficacy of NLRP3 inhibitors using bone marrow-derived macrophages (BMDMs).[1][5][13]
-
Cell Culture: Isolate bone marrow cells from mice and differentiate them into macrophages (BMDMs) by culturing in media containing M-CSF for 6-7 days. Plate the BMDMs in 96-well plates.
-
Priming (Signal 1): Prime the BMDMs with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with various concentrations of the NLRP3 inhibitor (e.g., MCC950, CY-09) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 60-90 minutes.
-
Measurement of IL-1β Secretion: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model (General Protocol)
This protocol outlines a common in vivo model to assess the efficacy of NLRP3 inhibitors in an acute inflammatory setting resembling gout.[5][14][15]
-
Animals: Use C57BL/6 mice.
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., MCC950 or CY-09, typically at doses ranging from 10-40 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) prior to the inflammatory challenge.
-
Induction of Peritonitis: Inject sterile monosodium urate (MSU) crystals (e.g., 1 mg in sterile saline) into the peritoneal cavity of the mice.
-
Sample Collection: After a set time (e.g., 6 hours), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.
-
Analysis:
-
Measure the concentration of IL-1β in the peritoneal lavage fluid by ELISA.
-
Count the number of infiltrating neutrophils in the lavage fluid using flow cytometry or by staining cytospins.
-
-
Data Analysis: Compare the levels of IL-1β and neutrophil infiltration between the vehicle-treated and inhibitor-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
Both MCC950 and CY-09 are potent and selective inhibitors of the NLRP3 inflammasome with demonstrated efficacy in a range of preclinical models of inflammatory diseases. While MCC950 has been more extensively characterized in the literature with generally lower IC50 values in cellular assays, CY-09 also shows significant promise with a distinct binding site and robust in vivo activity. The limited publicly available data on NLRP3-IN-34 suggests it is an active NLRP3 inflammasome inhibitor, but a more thorough comparison requires further peer-reviewed studies detailing its mechanism of action and in vivo efficacy. Researchers and drug developers should consider the specific disease context and the inhibitor's pharmacokinetic and pharmacodynamic properties when selecting a candidate for further investigation.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. rupress.org [rupress.org]
- 12. CY-09 Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 14. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Analysis of Nlrp3-IN-33 and Caspase-1 Inhibitors in Modulating Inflammasome Activity
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, through the enzymatic activity of caspase-1. Consequently, targeting this pathway holds immense therapeutic promise. This guide provides a comparative overview of two distinct strategies for inhibiting NLRP3 inflammasome signaling: direct inhibition of the NLRP3 protein, with a focus on Nlrp3-IN-33 and other direct inhibitors, and the inhibition of the downstream effector, caspase-1.
Introduction to the NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β expression.[1] The "activation" signal, triggered by a wide array of stimuli including ATP, crystalline structures, and pore-forming toxins, induces the assembly of the inflammasome complex.[2][3] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[4] This proximity-induced activation leads to the autocatalytic cleavage of pro-caspase-1 into its active form, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3] Active caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5]
Inhibitor Profiles and Mechanisms of Action
This compound and Other Direct NLRP3 Inhibitors
This compound (also referred to as Compound 12o) is a molecule that has demonstrated the ability to suppress the activation of the NLRP3 inflammasome.[6] It has been shown to reduce mitochondrial ROS generation in human microglial cells stimulated with LPS and ATP.[6] While primarily characterized as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its anti-inflammatory properties are noteworthy for research in neuroinflammatory conditions like Alzheimer's disease.[6][7]
For a more direct comparison of NLRP3 inhibition, it is pertinent to consider well-characterized direct NLRP3 inhibitors such as MCC950 and CY-09 .
-
MCC950 is a potent and selective diarylsulfonylurea-containing compound that directly targets the NLRP3 protein, preventing its activation.[2][8] Mechanistic studies have shown that MCC950 binds to the NACHT domain of NLRP3, locking it in an inactive conformation and thereby inhibiting inflammasome assembly and subsequent caspase-1 activation.[8][9]
-
CY-09 is another direct NLRP3 inhibitor that binds to the ATP-binding site within the NACHT domain of NLRP3.[5][10] This interaction inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the activation of the inflammasome complex.[10]
Caspase-1 Inhibitors
Caspase-1 inhibitors act downstream of NLRP3 inflammasome assembly, directly targeting the effector enzyme responsible for cytokine maturation and pyroptosis. These inhibitors are typically peptide-based or peptidomimetic compounds that interact with the active site of caspase-1.
-
Ac-YVAD-CHO is a reversible and specific tetrapeptide inhibitor of caspase-1.[11][12] It mimics the natural substrate of caspase-1 and binds to its catalytic site, preventing the cleavage of pro-IL-1β and pro-IL-18.[11][13]
-
VX-765 (Belnacasan) is an orally bioavailable prodrug that is converted in the body to its active form, VRT-043198.[14][15] VRT-043198 is a potent and selective inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[15][16]
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and representative direct NLRP3 and caspase-1 inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Cell-Based Potency (IL-1β release) |
| This compound | AChE/BChE, NLRP3 (indirectly) | Antioxidant, suppresses inflammasome activation | hAChE: 1.02 µM, hBChE: 7.03 µM[6] | Suppresses NLRP3 activation in HMC-3 cells at 1-20 µM[6] |
| MCC950 | NLRP3 | Direct, binds to NACHT domain | 7.5 nM (mouse BMDMs)[9] | Potent inhibitor of IL-1β release[2] |
| CY-09 | NLRP3 | Direct, binds to ATP-binding site of NACHT domain | Inhibits NLRP3 ATPase activity at 0.1-1 µM[10] | Dose-dependently blocks IL-1β release[10] |
| Ac-YVAD-CHO | Caspase-1 | Reversible, competitive | Ki (human): 0.76 nM[11] | IC50 (human IL-1β): 0.7 µM[11] |
| VX-765 (VRT-043198) | Caspase-1, Caspase-4 | Covalent, irreversible | Ki (caspase-1): 0.8 nM[14] | IC50 (human PBMCs): 0.67 µM[14] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed to assess the efficacy of inhibitors in a cell-based model of NLRP3 inflammasome activation.
Cell Lines:
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
-
THP-1 human monocytic cell line (differentiated into macrophages with PMA)
Protocol:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) for 1 hour.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.[18][19]
-
Activation (Signal 2): Induce NLRP3 activation by adding one of the following stimuli for 1 hour:
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Readout:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Pyroptosis: Measure lactate dehydrogenase (LDH) release in the supernatants as an indicator of pyroptosis-induced cell death using a commercially available LDH assay kit.[20]
-
Western Blot: Lyse the remaining cells and analyze the cell lysates and supernatants for the presence of cleaved caspase-1 (p20 subunit) by Western blotting to confirm inflammasome activation.[18]
-
In Vitro Caspase-1 Activity Assay
This protocol measures the direct inhibitory effect of compounds on caspase-1 enzymatic activity.
Reagents:
-
Recombinant human caspase-1
-
Caspase-1 substrate: Ac-YVAD-AFC (fluorometric) or YVAD-pNA (colorimetric)[21][22]
-
Assay buffer (e.g., HEPES buffer with DTT and salts)
Protocol:
-
Inhibitor Incubation: In a 96-well plate, add recombinant caspase-1 and various concentrations of the caspase-1 inhibitor (e.g., Ac-YVAD-CHO, VRT-043198). Incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Add the caspase-1 substrate (Ac-YVAD-AFC or YVAD-pNA) to each well to initiate the enzymatic reaction.
-
Signal Detection:
-
Fluorometric: Measure the fluorescence at an excitation/emission of 400/505 nm at regular intervals.[21]
-
Colorimetric: Measure the absorbance at 405 nm after a defined incubation period (e.g., 1-2 hours).
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.
Visualizing the Pathways and Experimental Workflow
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: Comparative experimental workflows.
Concluding Remarks
Both direct NLRP3 inhibitors and caspase-1 inhibitors offer viable strategies for mitigating NLRP3 inflammasome-driven inflammation. The choice of inhibitor depends on the specific research question or therapeutic goal.
-
Direct NLRP3 inhibitors like MCC950 act upstream, preventing the entire cascade of inflammasome activation, including caspase-1 activation and subsequent cytokine release and pyroptosis. This offers a more comprehensive blockade of the pathway. This compound, while also showing suppression of NLRP3 activation, has a broader pharmacological profile that may be relevant in specific disease contexts like neuroinflammation.
-
Caspase-1 inhibitors such as Ac-YVAD-CHO and VX-765 provide a more targeted approach, specifically blocking the enzymatic activity of caspase-1. This can be advantageous for dissecting the specific roles of caspase-1 in a biological process.
The experimental protocols and data presented in this guide provide a framework for the objective comparison and evaluation of these different classes of inhibitors, aiding researchers in the selection and application of the most appropriate tools for their studies in the burgeoning field of inflammasome research.
References
- 1. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 6. NLRP3-IN-33_TargetMol [targetmol.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ac-YVAD-CHO | L 709049 | ICE Inhibitor | TargetMol [targetmol.com]
- 13. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. invivogen.com [invivogen.com]
- 16. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. Assay of Inflammasome Activation [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
- 22. antbioinc.com [antbioinc.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-33
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the operational and disposal procedures for Nlrp3-IN-33, a potent inhibitor of the NLRP3 inflammasome. Adherence to these guidelines is critical for laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
As a powdered chemical compound, this compound requires careful handling to prevent inhalation and skin contact.[1][2][3] Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Lab Coat: A fastened lab coat should always be worn.
-
Gloves: Wear nitrile gloves. If there is a risk of splash or if the material is deemed highly toxic, consider double gloving.[1][3] Change gloves immediately if contaminated and every two hours during prolonged use.[1]
-
Eye Protection: Safety glasses are mandatory. For tasks with a higher risk of splashing, use goggles.[1]
-
Respiratory Protection: If working outside a fume hood is unavoidable and there is a risk of aerosolization, a suitable respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific recommendations.
Weighing and Reconstitution:
-
To avoid dispersal of the powder due to static electricity, consider using an anti-static gun or anti-static weigh boats.[1][3]
-
When weighing, do so within a chemical fume hood.[3] A recommended procedure is to tare a lidded container, add the powder inside the hood, close the lid, and then weigh the container.[1][3]
-
For reconstitution, add the solvent directly to the vial containing the pre-weighed powder inside the fume hood.
Disposal Procedures
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as weigh paper, pipette tips, and gloves, should be considered hazardous waste.
-
Disposal: Place these materials in a designated, clearly labeled hazardous waste container.[4] The container should be kept closed when not in use.[4]
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. As a general rule, segregate acidic, basic, flammable, and oxidizing waste streams.[5][6]
-
Rinsate: When rinsing glassware that contained this compound, the initial rinsate should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4] After triple-rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the label first.
Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
PPE: Before cleaning, don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment: For powdered spills, gently cover with absorbent pads to prevent aerosolization. Do not use a dry brush or towel.[3] For liquid spills, surround the area with absorbent material.
-
Cleanup: Use a wet-cleaning method for powders.[1][2] For liquid spills, use an appropriate chemical spill kit. Collect all cleanup materials in a sealed bag and dispose of it as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water.
Always consult your institution's specific chemical hygiene plan and EHS office for detailed guidance on waste disposal procedures.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Species | Assay |
| IC₅₀ (hAChE) | 1.02 µM | Human | Acetylcholinesterase Inhibition |
| IC₅₀ (hBChE) | 7.03 µM | Human | Butyrylcholinesterase Inhibition |
| IC₅₀ (Antioxidant) | 6.19 µM | - | Free Radical Scavenging |
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal. This compound acts as an inhibitor of this pathway.
Caption: Canonical activation of the NLRP3 inflammasome and site of inhibition by this compound.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. General Procedures for Closing Laboratories | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
Essential Safety and Operational Protocols for Handling Nlrp3-IN-33
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Nlrp3-IN-33 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Recommendations:
-
Gloves: Chemical-resistant gloves are mandatory. Given that many laboratory chemicals can permeate standard disposable gloves, it is advisable to use gloves specifically tested for resistance to a broad range of chemicals. Double gloving may be appropriate for certain procedures.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashes or aerosols, chemical splash goggles or a face shield should be used.
-
Lab Coat: A buttoned, long-sleeved lab coat is required to protect street clothing and skin from contamination.
-
Respiratory Protection: For procedures that may generate dust or aerosols of the compound, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood or other ventilated enclosure.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: All work with solid or concentrated forms of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control potential airborne particles.[1]
-
Weighing: When weighing the compound, use a balance inside a ventilated enclosure to prevent the dissemination of powder.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. The spill should be cleaned by trained personnel using appropriate PPE and spill kits. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan:
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
Due to the limited publicly available specific safety data for this compound, the following table provides general recommendations for handling potent kinase inhibitors. These should be adapted based on in-house risk assessments.
| Parameter | Recommended Guideline | Source |
| Occupational Exposure Limit (OEL) | Not Established. Handle as a potent compound with a conservative OEL in the range of 1-10 µg/m³. | General practice for potent compounds |
| Storage Temperature | Refer to the manufacturer's instructions. Typically -20°C or -80°C for long-term storage to maintain stability. | |
| Solution Stability | Dependent on the solvent used. Prepare fresh solutions for experiments whenever possible. | General laboratory practice |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context
This compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines.[2][3] Understanding this pathway is crucial for researchers working with inhibitors like this compound.
Caption: Simplified NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
